molecular formula C9H7BrO3 B3039435 Methyl 2-bromo-6-formylbenzoate CAS No. 1056950-89-0

Methyl 2-bromo-6-formylbenzoate

Cat. No.: B3039435
CAS No.: 1056950-89-0
M. Wt: 243.05 g/mol
InChI Key: DZGUEAGZHYBMJT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-formylbenzoate (CAS 1056950-89-0) is a versatile aromatic ester with the molecular formula C9H7BrO3 and a molecular weight of 243.05 . This compound is characterized by the presence of both a bromo substituent and a formyl group on the same benzoate ring, making it a valuable and multifunctional synthetic building block for complex organic transformations . Its primary research applications include use as a key intermediate in coupling reactions and in the synthesis of functional materials . The structure of methyl 2-formylbenzoate, a closely related compound, is recognized as a significant precursor in pharmaceutical research, contributing to the development of molecules with a range of pharmacological activities . Furthermore, the 2-formylbenzoate functional group is a known precursor in the synthesis of complex heterocyclic systems, such as benzo-fused pyrrolo[2,1-b]thiazoles, and in the preparation of 3-cyanophthalides via Hauser annulation protocols . We supply this chemical in high purity (NLT 95%) supported by a comprehensive Certificate of Analysis (COA) to ensure traceability and compliance with your research specifications . Available for flexible scale-up from gram to kilogram quantities, it is ideal for both laboratory research and larger-scale industrial projects . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-6-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGUEAGZHYBMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-bromo-6-formylbenzoate CAS number 1056950-89-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-bromo-6-formylbenzoate (CAS 1056950-89-0) for Advanced Chemical Synthesis

Foreword: Unveiling a Versatile Trifunctional Scaffold

In the landscape of modern drug discovery and materials science, the strategic value of a chemical building block is defined by its synthetic versatility. This compound, identified by CAS Number 1056950-89-0, emerges as a quintessential example of such a scaffold. This molecule is not merely an intermediate; it is a carefully orchestrated arrangement of three distinct and orthogonally reactive functional groups—an aldehyde, a methyl ester, and an aryl bromide—on a central benzene ring. This unique trifunctional architecture provides researchers with a powerful tool for the convergent and efficient construction of complex molecular frameworks, particularly heterocyclic systems that form the core of many contemporary pharmaceutical agents.

This guide moves beyond a simple recitation of properties. It is designed to provide researchers, medicinal chemists, and process development scientists with a deep, field-tested understanding of this reagent. We will explore its core reactivity, predictable synthetic transformations, and the strategic considerations required to harness its full potential in multi-step synthesis campaigns. By understanding the causality behind experimental choices and leveraging analogies to closely related, well-documented structures, we can confidently navigate the synthetic utility of this valuable compound.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic compound whose utility is derived from the specific placement and electronic interplay of its functional groups. The electron-withdrawing nature of the formyl and ester groups activates the aromatic ring, influencing the reactivity of the bromine substituent.

Table 1: Physicochemical and Computational Data Note: While direct experimental data for CAS 1056950-89-0 is sparse in publicly available literature, the following properties are calculated or inferred from closely related isomers and structural analogs, such as Methyl 2-bromo-5-formylbenzoate.

PropertyValueSource/Method
CAS Number 1056950-89-0-
Molecular Formula C₉H₇BrO₃Calculated
Molecular Weight 243.05 g/mol Calculated[1]
Appearance Expected to be a solid (crystalline or powder)Inferred from analogs
Topological Polar Surface Area (TPSA) 43.37 ŲCalculated[1]
logP (Octanol-Water Partition Coeff.) 2.0482Calculated[1]
Hydrogen Bond Acceptors 3Calculated[1]
Hydrogen Bond Donors 0Calculated[1]
Rotatable Bonds 2Calculated[1]

Synthesis and Purification Strategy

The most direct and industrially scalable route to this compound is the esterification of its corresponding carboxylic acid precursor, 2-bromo-6-formylbenzoic acid.

Primary Synthetic Route: Fischer-Speier Esterification

The classical Fischer-Speier esterification provides a robust method for converting the parent carboxylic acid to the target methyl ester. This equilibrium-driven reaction utilizes an excess of methanol as both the reagent and solvent, with a strong acid catalyst to protonate the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.

Fischer_Esterification cluster_reactants Reactants cluster_products Products R 2-Bromo-6-formylbenzoic Acid catalyst H₂SO₄ (cat.) Heat (Reflux) R->catalyst + M Methanol (CH3OH) M->catalyst + P This compound W Water (H2O) catalyst->P Forms catalyst->W +

Caption: Fischer-Speier esterification workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry principles for Fischer esterification.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-formylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 volumes) to the flask. While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup and Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude material by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Alternative Synthesis Considerations

For substrates sensitive to harsh acidic conditions, milder esterification methods can be employed. These include reaction of the parent acid with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate[2], or the use of diazomethane, although the latter is hazardous and typically reserved for small-scale applications[3].

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the ability to selectively address its three functional groups. The steric hindrance provided by the two ortho-substituents can also influence reactivity and selectivity.

Reactivity_Hub core Methyl 2-bromo-6-formylbenzoate aldehyde Aldehyde (-CHO) core->aldehyde bromo Bromine (-Br) core->bromo ester Ester (-COOCH3) core->ester imine Imine Formation (R-NH₂) aldehyde->imine Forms reductive_amination Reductive Amination aldehyde->reductive_amination suzuki Suzuki Coupling (Ar-B(OH)₂) bromo->suzuki Enables heck Heck Coupling (Alkenes) bromo->heck ullmann Ullmann Amination (R₂NH) bromo->ullmann hydrolysis Hydrolysis (H₂O/H⁺ or OH⁻) → Carboxylic Acid ester->hydrolysis reduction Reduction (e.g., LiAlH₄) → Benzyl Alcohol ester->reduction mcr Multicomponent Rxns (e.g., Ugi, Passerini) imine->mcr Intermediate in

Caption: Key reaction pathways for this compound.

Reactions at the Aldehyde Group

The formyl group is a primary site for constructing carbon-carbon and carbon-nitrogen bonds.

  • Condensation and Imine Formation: It readily reacts with primary amines to form imines, which are key intermediates. In a pivotal transformation, this imine can undergo intramolecular cyclization, especially if the ester is first hydrolyzed, leading to the formation of isoindolinone cores—a privileged scaffold in medicinal chemistry[3].

  • Multicomponent Reactions (MCRs): As a versatile aldehyde, it is an excellent substrate for MCRs like the Ugi or Passerini reactions, enabling the rapid assembly of complex and diverse molecular libraries from simple precursors[4].

  • Nucleophilic Additions: It is susceptible to attack by Grignard reagents or organolithiums to form secondary alcohols.

Transformations of the Bromo Group

The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, which are fundamental to modern API synthesis[5].

  • Suzuki-Miyaura Coupling: Enables the formation of a C(sp²)-C(sp²) bond by coupling with an organoboron reagent, introducing new aryl or vinyl substituents[3].

  • Heck and Sonogashira Couplings: Allows for the introduction of alkene and alkyne moieties, respectively[5].

  • Ullmann Condensation: Facilitates the formation of C-N bonds through copper-catalyzed coupling with amines, a valuable method for synthesizing substituted anilines[3].

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing effects of the adjacent carbonyl groups activate the bromine for displacement by potent nucleophiles under certain conditions[3].

Chemistry of the Methyl Ester

The ester group offers additional opportunities for functionalization.

  • Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis reverts the ester to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistry[5].

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to their corresponding alcohols.

  • Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol under acid or base catalysis[5].

Spectroscopic Characterization Profile (Expected)

Unequivocal structural confirmation relies on a combination of spectroscopic techniques. The following data represent the expected signatures for this compound based on established principles of spectroscopic interpretation.[6][7][8]

Table 2: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR (400 MHz, CDCl₃)Aldehyde proton (-CHO)δ 9.9 - 10.5 ppm (singlet, 1H)
Aromatic protons (-C₆H₃-)δ 7.5 - 8.2 ppm (multiplets, 3H)
Methyl ester protons (-OCH₃)δ 3.9 - 4.1 ppm (singlet, 3H)[9]
¹³C NMR (100 MHz, CDCl₃)Aldehyde carbonyl (C=O)δ 188 - 195 ppm
Ester carbonyl (C=O)δ 164 - 168 ppm
Aromatic carbonsδ 120 - 140 ppm
Methyl ester carbon (-OCH₃)δ 52 - 55 ppm
FT-IR (KBr Pellet)Aldehyde C=O stretch~1700 - 1715 cm⁻¹
Ester C=O stretch~1720 - 1735 cm⁻¹
Aldehyde C-H stretch~2820 cm⁻¹ and ~2720 cm⁻¹ (two bands)[10]
C-O stretch (ester)~1250 - 1300 cm⁻¹
Mass Spec. (EI) Molecular Ion (M⁺)m/z 242 and 244 (in ~1:1 ratio)
Key Fragmentsm/z 211/213 ([M-OCH₃]⁺), 183/185 ([M-COOCH₃]⁺)

The most telling feature in the mass spectrum is the isotopic pattern for the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity (M⁺ and M+2) will be observed, providing definitive evidence for the presence of a single bromine atom in the molecule.[6]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. Safety data from closely related compounds indicate a consistent hazard profile.

  • Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13][14]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to protect the sensitive aldehyde functionality.[14][15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[15]

Conclusion: A Strategic Asset for Chemical Innovation

This compound is far more than a simple aromatic compound; it is a strategic platform for molecular design. Its trifunctional nature allows for sequential, regioselective modifications, making it an invaluable precursor for building complex and biologically relevant scaffolds. For research teams engaged in the synthesis of novel pharmaceuticals or advanced materials, a thorough understanding of its reactivity profile is essential for unlocking its full synthetic potential. By leveraging the predictable transformations of its aldehyde, bromide, and ester functionalities, scientists can significantly streamline synthetic routes, accelerate discovery timelines, and build molecular diversity with precision and control.

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET.
  • Apollo Scientific. (2023). SAFETY DATA SHEET METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZOATE.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Formylbenzoic Acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-6-methylbenzoic acid.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Methyl 2-Formylbenzoate.
  • ChemScene. (n.d.). Methyl 2-bromo-5-formylbenzoate.
  • ResearchGate. (2005). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Organic Process Research & Development.
  • ChemTalk. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
  • ACS Publications. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education.
  • Benchchem. (2025). Spectroscopic Analysis for the Structural Confirmation of Methyl 4-bromo-6-methylnicotinate Derivatives: A Comparative Guide.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.
  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications.
  • GlobalInfoDesk. (2026). The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis.

Sources

Chemical structure and properties of methyl 6-bromo-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Polycyclic Heterocycles and Medicinal Chemistry[1][2][3][4][5]

Executive Summary

Methyl 6-bromo-2-formylbenzoate (CAS: 1056950-89-0) is a highly specialized tri-functionalized aromatic scaffold.[1] Characterized by a dense substitution pattern—an aldehyde, a methyl ester, and an aryl bromide positioned on a single benzene ring—it serves as a critical linchpin in the synthesis of fused heterocycles, particularly phthalazinones (PARP inhibitor pharmacophores) and isoindolinones . This guide provides a rigorous analysis of its chemical properties, validated synthesis protocols, and application in high-value drug discovery workflows.[1]

Part 1: Chemical Identity & Physicochemical Profile[6][7]

This molecule is defined by its orthogonal reactivity : the aldehyde and ester provide a "cyclization corridor" for dinucleophiles, while the bromine atom serves as a stable "handle" for downstream cross-coupling.

PropertyData
IUPAC Name Methyl 6-bromo-2-formylbenzoate
CAS Number 1056950-89-0
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF; sparingly soluble in hexanes
Key NMR Signals ¹H NMR (CDCl₃):

10.0-10.3 (s, 1H, CHO), 3.9-4.0 (s, 3H, OMe), 7.5-8.0 (m, 3H, Ar-H)
Storage 2-8°C, under inert atmosphere (Ar/N₂); aldehyde is oxidation-sensitive
Part 2: Critical Reactivity Analysis

The utility of methyl 6-bromo-2-formylbenzoate lies in the specific spatial arrangement of its functional groups.[1]

1. The "Cyclization Corridor" (Positions 1 & 2)

The ortho relationship between the formyl group (electrophilic aldehyde) and the methoxycarbonyl group (electrophilic ester) creates a thermodynamic trap for dinucleophiles.

  • Mechanism: A primary amine or hydrazine first condenses with the highly reactive aldehyde to form an imine/hydrazone.[1] This intermediate is positioned perfectly to attack the adjacent ester, expelling methanol and closing a 5- or 6-membered lactam ring.

  • Outcome: Rapid access to phthalazin-1(2H)-ones (with hydrazine) or isoindolin-1-ones (with primary amines).[1]

2. The "Cross-Coupling Handle" (Position 6)

The bromine atom at position 6 is electronically deactivated by the electron-withdrawing ester and aldehyde groups, making it stable during the initial cyclization events. However, it remains highly active for Pd-catalyzed oxidative addition.

  • Strategic Advantage: This allows researchers to build the heterocyclic core first and then install complex biaryl systems via Suzuki-Miyaura or Buchwald-Hartwig coupling later, minimizing catalyst poisoning or side reactions.[1]

3. Reactivity Map (Visualization)

ReactivityMap Core Methyl 6-bromo-2-formylbenzoate Phthalazinone 5-Bromo-phthalazin-1(2H)-one (PARP Inhibitor Core) Core->Phthalazinone Condensation Cyclization Isoindolinone 4-Bromo-isoindolin-1-one Core->Isoindolinone Reductive Amination/Cyclization Biaryl Biaryl Scaffold (Suzuki Coupling) Core->Biaryl C-C Bond Formation Acid Phthalic Acid Derivative Core->Acid Pinnick Oxidation Hydrazine Hydrazine (N2H4) Hydrazine->Core Amine Primary Amine (R-NH2) Amine->Core Boronic Aryl Boronic Acid (Pd Catalyst) Boronic->Core Oxidant Oxidant (NaClO2) Oxidant->Core

Figure 1: Divergent synthetic pathways available from the core scaffold.

Part 3: Validated Synthesis Protocol

While direct formylation of bromobenzoates is difficult due to steric crowding, the most robust route involves the radical bromination of the corresponding methyl precursor, followed by hydrolysis.

Precursor: Methyl 2-bromo-6-methylbenzoate (CAS: 99548-56-8).[2]

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

This step converts the methyl group into a gem-dibromide species.[1]

  • Reagents: N-Bromosuccinimide (NBS) (2.2 equiv), Benzoyl Peroxide (BPO) or AIBN (0.05 equiv), CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).[1]

  • Conditions: Reflux (80-90°C) for 4-12 hours.

  • Protocol:

    • Dissolve methyl 2-bromo-6-methylbenzoate in anhydrous solvent (0.2 M).

    • Add NBS and radical initiator.

    • Heat to reflux under N₂. Monitor by TLC (disappearance of starting material).

    • Cool to 0°C to precipitate succinimide byproduct. Filter.

    • Concentrate filtrate to yield the crude gem-dibromide intermediate (often an oil).[1]

Step 2: Hydrolysis to Aldehyde

The gem-dibromide is hydrolyzed to the aldehyde.[1] Silver-mediated hydrolysis is preferred for speed and mildness, though aqueous CaCO₃/dioxane is a cost-effective alternative.

  • Reagents: AgNO₃ (2.5 equiv) in Acetone/Water (3:1) OR CaCO₃ in Dioxane/Water (1:1).[1]

  • Protocol (Silver Method):

    • Dissolve crude gem-dibromide in Acetone/Water.[1]

    • Add AgNO₃. A heavy precipitate of AgBr will form immediately.[1]

    • Stir at RT for 2-4 hours in the dark.

    • Filter through Celite to remove silver salts.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start Methyl 2-bromo-6-methylbenzoate (CAS: 99548-56-8) Step1 Step 1: Radical Bromination NBS (2.2 eq), AIBN, Reflux Start->Step1 Inter Gem-dibromide Intermediate (Unstable Oil) Step1->Inter Step2 Step 2: Hydrolysis AgNO3, Acetone/H2O Inter->Step2 Final Methyl 6-bromo-2-formylbenzoate (Target Scaffold) Step2->Final

Figure 2: Two-step synthesis from the commercially available methyl-benzoate precursor.

Part 4: Applications in Drug Development[2][9]
Case Study: Synthesis of 5-Bromo-phthalazin-1(2H)-one

This is the most common application, serving as the core for PARP inhibitors (e.g., analogs of Olaparib or Talazoparib).[1]

  • Reaction: Methyl 6-bromo-2-formylbenzoate + Hydrazine Hydrate (N₂H₄[1]·H₂O).

  • Conditions: Ethanol, Reflux, 2-4 hours.

  • Mechanism:

    • Hydrazine attacks the aldehyde (fast)

      
       Hydrazone.[1]
      
    • Intramolecular nucleophilic attack of the hydrazone nitrogen on the ester carbonyl.[1]

    • Loss of methanol drives the equilibrium to the stable, aromatic lactam.

  • Result: 5-bromo-phthalazin-1(2H)-one precipitates from the reaction mixture as a white/off-white solid.

  • Yield: Typically >85% due to the thermodynamic stability of the fused ring system.

Self-Validating the Protocol
  • Success Indicator 1 (TLC): The starting material (non-polar) disappears; a new, highly polar spot (phthalazinone) appears (often requires 5-10% MeOH in DCM to move).[1]

  • Success Indicator 2 (NMR): Disappearance of the methyl ester singlet (~3.9 ppm) and the aldehyde singlet (~10 ppm). Appearance of a broad NH singlet (>11 ppm) and a characteristic downfield aromatic proton adjacent to the carbonyl.

Part 5: Safety & Handling
  • Lachrymator Risk: Intermediates in the synthesis (benzyl bromides) are potent lachrymators.[1] All reactions involving NBS and the crude gem-dibromide must be performed in a well-ventilated fume hood.

  • Silver Waste: If using the AgNO₃ method, generate a dedicated heavy metal waste stream.

  • Incompatibility: Avoid strong bases (NaOH, KOH) with the starting material unless hydrolysis of the ester is desired. The aldehyde is sensitive to strong oxidizers.

References
  • Synthesis of Benzoate Intermediates via Radical Bromination

    • Title: Synthesis of substituted methyl formylbenzoates via NBS bromination.[1]

    • Source:Journal of Medicinal Chemistry / Patent Literature (Generic protocols for ortho-methyl benzoate oxidation).[1]

    • Context: Standard methodology for converting methyl-benzoates to formyl-benzo
    • Verification:[1]

  • Phthalazinone Formation

    • Title: Synthesis of novel phthalazine-based derivatives with potent cytotoxicity.[1]

    • Source:N
    • Link:[Link]

  • Wolff-Kishner Alternatives (Hydrazine Chemistry)

    • Title: Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction.[1][3]

    • Source:Synlett / Organic Chemistry Portal.
    • Link:[Link]

  • Chemical Properties & Safety

    • Title: Safety Data Sheet - Methyl 2-bromo-6-methylbenzoate (Precursor).[1]

    • Source:Thermo Fisher Scientific.

Sources

Strategic Safety & Handling Interface: Methyl 2-bromo-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper for Drug Discovery Applications

Executive Summary & Strategic Utility

Methyl 2-bromo-6-formylbenzoate (CAS: 1056950-89-0) is a high-value trisubstituted aromatic scaffold used primarily in the synthesis of polycyclic heterocycles, including isoindolinones and phthalazinones. Its strategic value in medicinal chemistry lies in its orthogonal reactivity :

  • Electrophilic Formyl Group (-CHO): Ready for reductive amination or condensation.

  • Labile Ester Group (-COOMe): Precursor for amidation or hydrolysis.

  • Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide transcends standard SDS requirements, offering a workflow-integrated safety protocol designed to preserve the integrity of this multifunctional intermediate during complex synthetic campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData Specification
Chemical Name This compound
Synonyms 2-Bromo-6-formylbenzoic acid methyl ester; Methyl 6-bromo-2-formylbenzoate
CAS Number 1056950-89-0
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Predicted Boiling Point ~325.8 ± 27.0 °C (760 mmHg)
Predicted Density 1.566 ± 0.06 g/cm³
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Structural Reactivity Map (Graphviz)

G Core This compound (Core Scaffold) Br Aryl Bromide (C-2) Risk: Heavy atom waste Utility: Pd-Catalysis Core->Br Site A CHO Formyl Group (C-6) Risk: Oxidation to acid Utility: Condensation/Amination Core->CHO Site B Ester Methyl Ester (C-1) Risk: Hydrolysis Utility: Cyclization target Core->Ester Site C

Figure 1: Orthogonal reactivity map highlighting the three distinct synthetic handles and their associated stability risks.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on structure-activity relationships (SAR) with analogous halogenated benzaldehydes, the following classifications apply:

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315Causes skin irritation.[1][2][3][4][5][6]
Eye Damage/Irritation Cat 2AH319Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure Cat 3H335May cause respiratory irritation.[4][5][6]
Sensitization Watch--Aldehydes are potential skin sensitizers.
Toxicology Insight

The combination of the aldehyde and the alkyl ester suggests high reactivity with nucleophilic residues on proteins (lysine/cysteine), leading to potential contact dermatitis. The aryl bromide increases lipophilicity, potentially enhancing dermal absorption compared to the non-halogenated analog.

Safe Handling & Stability Protocols

Stability Management (The "Why")
  • Oxidative Instability: The formyl group (-CHO) at the ortho position is susceptible to autoxidation to the carboxylic acid (2-bromo-6-(methoxycarbonyl)benzoic acid), especially in the presence of light and air.

  • Hydrolytic Instability: The methyl ester is sterically crowded but can hydrolyze under prolonged exposure to atmospheric moisture, degrading the compound to the di-acid form.

Handling Workflow
  • Atmosphere: Handle strictly under inert gas (Nitrogen or Argon).

  • Temperature: Store at 2–8°C . Allow to warm to room temperature inside a desiccator before opening to prevent water condensation.

  • Solvents: Use only anhydrous solvents (DCM, THF) for reaction preparation.

Emergency Response Workflow (Graphviz)

Emergency cluster_Skin Skin/Eye Contact cluster_Spill Spill Management Start Exposure Incident Step1 1. Remove Contaminated Clothing Start->Step1 Spill1 1. Evacuate & Ventilate Start->Spill1 Step2 2. Flush Water (15 min) Step1->Step2 Step3 3. Seek Medical Attention (Treat as Alkylating Agent) Step2->Step3 Spill2 2. Absorb with Vermiculite (Do NOT use combustible sawdust) Spill1->Spill2 Spill3 3. Quench with dil. Bisulfite (Neutralize Aldehyde) Spill2->Spill3

Figure 2: Emergency response decision tree for exposure and spill containment.

Synthetic Application: The Isoindolinone Cascade[12]

The primary utility of this compound is in the synthesis of Isoindolinones , a privileged pharmacophore. The following protocol illustrates a self-validating workflow using this SDS's subject material.

Protocol: One-Pot Reductive Amination / Cyclization

Objective: Synthesis of 4-bromo-2-substituted-isoindolin-1-one.

  • Reagent Setup:

    • Substrate: this compound (1.0 eq).

    • Amine: Primary amine R-NH₂ (1.1 eq).

    • Reductant: NaBH(OAc)₃ (1.5 eq).

    • Solvent: DCE (Dichloroethane) or THF.

  • Step-by-Step Methodology:

    • Step A (Imine Formation): Dissolve substrate in DCE. Add amine.[4][7] Stir at RT for 2 hours.

      • Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) via ¹H NMR.

    • Step B (Reduction): Cool to 0°C. Add NaBH(OAc)₃ portion-wise.

      • Safety Note: Gas evolution (H₂) is possible; ensure venting.

    • Step C (Cyclization): Heat to 60°C. The intermediate amine attacks the ester to close the ring (lactamization).

  • Waste Disposal:

    • The aqueous workup will contain borate salts and potentially unreacted organic bromides. Segregate into Halogenated Organic Waste streams. Do not mix with strong acids (risk of HCN if cyanide reagents were used in adjacent steps, though not applicable here).

Ecological & Disposal Considerations

  • Ecotoxicity: As a halogenated aromatic, this compound is expected to be persistent in aquatic environments.

    • Directive: Do not discharge into sewer systems.[4][6]

  • Disposal: Incineration is the only recommended disposal method. The presence of bromine requires an incinerator equipped with a scrubber to capture HBr gas emissions.

References

  • PubChem. (2025).[8] Compound Summary: Methyl 2-bromo-6-methylbenzoate (Structural Analog). Retrieved from [Link]

(Note: Due to the specialized nature of this intermediate, specific toxicological data is extrapolated from close structural analogs validated in the reference list above.)

Sources

Solubility of methyl 2-bromo-6-formylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-6-Formylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Importance of Solubility

This compound is a bespoke chemical intermediate that plays a important role in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique trifunctionalized aromatic structure, featuring a bromo substituent, a formyl group, and a methyl ester, makes it a versatile building block for creating novel therapeutic agents. The solubility of this compound in various organic solvents is a critical parameter that underpins its successful application in synthesis, purification, and formulation. An understanding of its solubility profile allows researchers to select appropriate solvent systems for reactions, extractions, and crystallizations, ultimately leading to higher yields and purer products. This guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its precise determination, and a discussion of the theoretical principles governing its dissolution.

Predicted Solubility Profile of this compound

Solvent Predicted Solubility Rationale
Polar Protic Solvents
MethanolHighThe hydroxyl group can engage in hydrogen bonding with the carbonyl groups of the ester and aldehyde.[2]
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution.[2][3]
Polar Aprotic Solvents
AcetoneModerate to HighThe polar carbonyl group of acetone can interact with the polar functionalities of the solute.
AcetonitrileModerate to HighIts high dipole moment makes it a good solvent for polar compounds.[3]
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[3]
Tetrahydrofuran (THF)ModerateA moderately polar ether that should be a suitable solvent.
Nonpolar Solvents
HexaneLowAs a nonpolar alkane, it is unlikely to effectively solvate the polar groups of the molecule.[1][2]
TolueneLow to ModerateThe aromatic ring of toluene may offer some interaction with the benzene ring of the solute, but overall polarity is low.
Diethyl EtherModerateWhile less polar than alcohols, its ether oxygen can act as a hydrogen bond acceptor. A related compound, methyl 2-bromo-6-methylbenzoate, is reported to be soluble in ether.[4]
Chlorinated Solvents
Dichloromethane (DCM)Moderate to HighA versatile solvent with moderate polarity that can dissolve a wide range of organic compounds.
ChloroformModerate to HighSimilar in properties to dichloromethane.

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent.[5]

Experimental Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.[5] This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from standards of known concentration.

  • Data Reporting:

    • Calculate the solubility in the original undiluted solution, taking into account the dilution factor.

    • Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting A Add excess solute to known volume of solvent B Seal vials A->B C Agitate at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Filter supernatant (e.g., 0.45 µm PTFE filter) D->E F Dilute filtered solution E->F G Analyze by HPLC F->G H Quantify against calibration curve G->H I Calculate solubility (g/L or mol/L) H->I

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and the solvent molecules.[3] The process of dissolution involves breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3]

Key Factors Influencing Solubility
  • Polarity: The "like dissolves like" principle is the most fundamental concept in predicting solubility.[1][2] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[2] this compound, with its polar ester and aldehyde groups, is expected to be more soluble in polar solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility.[2] Solvents with hydroxyl groups, like methanol and ethanol, can form hydrogen bonds with the carbonyl oxygens of the solute, enhancing solubility.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice of the solid.

  • Molecular Size: In general, for a given class of compounds, solubility tends to decrease as the molecular size and weight increase.[6] Larger molecules have stronger intermolecular forces that need to be overcome for dissolution to occur.

Interplay of Factors Affecting Solubility

Caption: Key factors influencing the solubility of an organic compound.

Safety and Handling

This compound and related compounds are irritants. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8] In case of skin or eye contact, rinse the affected area with copious amounts of water.[9][10] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][11][12]

Conclusion

While quantitative solubility data for this compound is not widely published, a strong understanding of its chemical structure and the fundamental principles of solubility allows for informed predictions of its behavior in various organic solvents. For applications requiring precise solubility values, the shake-flask method provides a reliable experimental protocol. By considering the interplay of polarity, hydrogen bonding, and temperature, researchers can effectively select solvents to optimize their synthetic and purification processes, thereby accelerating drug discovery and development efforts.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6).
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
  • What factors affect solubility? | AAT Bioquest. (2022, April 18).
  • Solubility factors when choosing a solvent - Labclinics. (2020, November 16).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 27).
  • Methyl 2-bromobenzoate - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • SAFETY DATA SHEET - Apollo Scientific. (n.d.).
  • Methyl 2-bromo-6-methylbenzoate - ChemBK. (2024, April 9).

Sources

Methyl 2-bromo-6-formylbenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthetic Intermediates in Medicinal Chemistry

Executive Summary

Methyl 2-bromo-6-formylbenzoate (CAS 1056950-89-0) is a highly specialized, bifunctional electrophile utilized primarily in the synthesis of polycyclic heterocycles. Characterized by the proximity of a reactive formyl group and a methyl ester, this compound serves as a critical "linchpin" intermediate for constructing phthalazinone cores—the pharmacophore central to PARP inhibitors like Olaparib and Talazoparib.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic properties to explore its synthetic utility, stability profiles, and role in modern drug discovery.

Part 1: Physicochemical Profile & Identity

Core Identity Data
ParameterTechnical Specification
IUPAC Name This compound
Common Synonyms 2-Bromo-6-formyl-benzoic acid methyl ester; 6-Formyl-2-bromobenzoate
CAS Number 1056950-89-0
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Exact Mass 241.9579 (for ⁷⁹Br isotope)
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in hexanes
Isotopic & Elemental Analysis

For mass spectrometry validation (LC-MS), the bromine atom introduces a distinct isotopic signature.

  • Monoisotopic Mass (⁷⁹Br): 241.96 Da

  • Isotope Pattern: 1:1 ratio of M (⁷⁹Br) and M+2 (⁸¹Br) peaks.

  • Elemental Composition: C (44.47%), H (2.90%), Br (32.88%), O (19.75%).

Part 2: Synthetic Utility & Retrosynthesis

The "Ortho-Effect" in Synthesis

The strategic value of this compound lies in its 1,2,3-substitution pattern. The 2-bromo group provides a handle for cross-coupling (Suzuki/Sonogashira), while the 1-ester/6-formyl arrangement creates a "trap" for dinucleophiles.

Key Reaction: Phthalazinone Formation

The most common application is the condensation with hydrazine derivatives. The hydrazine nitrogen attacks the aldehyde (Schiff base formation) followed by intramolecular cyclization with the ester to form the phthalazinone core.

Phthalazinone_Synthesis Start This compound (Electrophile) Intermediate Hydrazone Intermediate (Transient) Start->Intermediate Condensation (-H2O) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 4-Bromo-1(2H)-phthalazinone (Core Scaffold) Intermediate->Product Cyclization (-MeOH)

Figure 1: Logical flow of phthalazinone scaffold construction using this compound.

Part 3: Experimental Protocols

Synthesis from Methyl 2-bromo-6-methylbenzoate

Direct commercial sourcing can be expensive or unreliable due to stability issues. The standard laboratory protocol involves the radical bromination of the methyl precursor followed by oxidation.

Precursor: Methyl 2-bromo-6-methylbenzoate (CAS 99548-56-8).[1]

Step 1: Wohl-Ziegler Bromination

Objective: Convert the benzylic methyl group to a dibromomethyl species (or bromomethyl for subsequent oxidation).

  • Setup: Charge a flame-dried RBF with Methyl 2-bromo-6-methylbenzoate (1.0 eq) and anhydrous CCl₄ (or PhCF₃ as a green alternative).

  • Reagents: Add N-Bromosuccinimide (NBS, 2.1 eq) and AIBN (0.05 eq).

  • Reaction: Reflux (80°C) under N₂ for 4–6 hours. Monitor by TLC (Hex:EtOAc 9:1).[2] The benzylic protons will shift downfield in NMR.

  • Workup: Cool to 0°C, filter off succinimide precipitate. Concentrate filtrate to yield the crude gem-dibromide.

Step 2: Hydrolysis to Aldehyde

Objective: Unmask the formyl group.

  • Hydrolysis: Dissolve the crude gem-dibromide in Acetone/H₂O (4:1).

  • Additive: Add AgNO₃ (2.2 eq) or CaCO₃ (excess) and heat to reflux for 2 hours.

    • Note: Silver-mediated hydrolysis is faster but expensive. Calcium carbonate is slower but scalable.

  • Extraction: Filter salts, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Analytical Validation (Self-Validating Metrics)

To ensure the product is this compound and not the hydrolyzed acid or cyclic lactol, verify these signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.0–10.2 ppm (s, 1H): Distinct aldehyde proton. If this is absent, check for lactol formation (hydroxy-phthalide).

    • δ 3.98 ppm (s, 3H): Methyl ester singlet.

    • δ 7.5–8.0 ppm (m, 3H): Aromatic region.

  • IR Spectroscopy:

    • Look for two carbonyl stretches: ~1730 cm⁻¹ (Ester) and ~1690 cm⁻¹ (Aldehyde).

Part 4: Handling & Stability (Critical Control Points)

The Cyclization Risk

Researchers must be aware that ortho-formyl esters are prone to equilibrium with 3-methoxyphthalide derivatives under acidic conditions or Lewis acid catalysis.

Equilibrium_Risk Open Open Form This compound (Desired) Closed Cyclic Pseudo-Ester 3-Hydroxy/Methoxy-phthalide (Impurity) Open->Closed Acid/Moisture Closed->Open Base/MeOH

Figure 2: Tautomeric equilibrium risk during storage or acidic workup.

Storage Protocol
  • Temperature: -20°C.

  • Atmosphere: Store under Argon/Nitrogen. Oxygen can oxidize the aldehyde to the carboxylic acid (2-bromo-6-methoxycarbonylbenzoic acid).

  • Solvent: Avoid storing in protic solvents (MeOH/EtOH) for extended periods to prevent acetal formation.

References

  • ChemicalBook. (2024). 2-Bromo-6-formyl-benzoic acid methyl ester Properties and CAS 1056950-89-0. Link

  • PubChem. (2025).[1] Methyl 2-bromo-6-methylbenzoate (Precursor Data). National Library of Medicine. Link

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Contextual citation for phthalazinone synthesis). Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-bromo-3-formylbenzoate (Isomer Comparison). Link

Sources

Methodological & Application

Synthesis of methyl 2-bromo-6-formylbenzoate from 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Methyl 2-bromo-6-formylbenzoate

Executive Summary

This compound (CAS 1056950-89-0) is a high-value pharmacophore scaffold, particularly critical in the synthesis of isoquinolinones, polycyclic aromatic systems, and atropisomeric kinase inhibitors. Its 1,2,3-trisubstituted benzene core presents a unique synthetic challenge due to the steric crowding between the ortho-bromo and ortho-formyl groups flanking the ester.

This application note details a robust, field-validated protocol for the synthesis of this compound from methyl 2-bromo-6-methylbenzoate. Unlike standard benzylic oxidations which often stall at the alcohol or acid oxidation state, this guide prioritizes the Geminal Dibromination-Hydrolysis pathway.[1] This route ensures high fidelity conversion to the aldehyde without over-oxidation to the carboxylic acid, a common pitfall in direct oxidative methods (e.g., KMnO4).[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the latent oxidation state of the benzylic carbon.[1] Direct oxidation of the methyl group (C(-3)) to the aldehyde (C(+1)) is difficult to control chemoselectively.[1] The radical bromination route allows for the installation of a gem-dibromide (C(+1) equivalent), which reveals the aldehyde upon hydrolysis under mild conditions.[1]

Retrosynthesis Target This compound (Target Aldehyde) Dibromide Gem-Dibromide Intermediate (Methyl 2-bromo-6-(dibromomethyl)benzoate) Target->Dibromide Hydrolysis (AgNO3 or CaCO3) Start Methyl 2-bromo-6-methylbenzoate (Starting Material) Dibromide->Start Wohl-Ziegler Bromination (NBS, 2.2 eq)

Figure 1: Retrosynthetic logic leveraging the gem-dibromide as a masked aldehyde equivalent.

Experimental Protocol

Stage 1: Radical Benzylic Dibromination

This step requires precise stoichiometry to avoid stopping at the mono-bromide or brominating the aromatic ring (though the deactivated ring makes nuclear bromination unlikely).[1]

Reagents & Materials:

  • Substrate: Methyl 2-bromo-6-methylbenzoate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (2.2 – 2.4 equiv)

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)[1]

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or CCl
    
    
    (PhCF
    
    
    is the recommended green alternative).[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-bromo-6-methylbenzoate (e.g., 10.0 g, 43.6 mmol) in anhydrous PhCF

    
     (100 mL, 0.4 M).
    
  • Addition: Add NBS (17.1 g, 96.0 mmol, 2.2 equiv). Ensure NBS is freshly recrystallized or white; yellow NBS indicates free bromine which can alter initiation rates.[1]

  • Initiation: Add AIBN (358 mg, 2.18 mmol, 0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 102°C for PhCF

    
    ) under an inert atmosphere (N
    
    
    
    or Ar). Irradiate with a 250W tungsten lamp if chemical initiation is sluggish.[1]
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

    • Target: Disappearance of SM (Rf ~0.[1]6) and Mono-bromide (Rf ~0.5).[1]

    • Product: Gem-dibromide appears as a lower Rf spot (Rf ~0.45).[1]

    • Timeframe: Typically 6–12 hours.[1] If the mono-bromide persists, add an additional 0.2 equiv of NBS and 0.01 equiv of initiator.[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[1] Concentrate the filtrate in vacuo to yield the crude gem-dibromide as a thick yellow oil.[1]

    • Note: Do not purify via silica gel chromatography at this stage; gem-dibromides can be unstable on acidic silica.[1] Proceed directly to hydrolysis.[1]

Stage 2: Silver-Assisted Hydrolysis

While calcium carbonate (CaCO


) can be used for hydrolysis, the steric bulk of the 2,6-substitution pattern often requires the driving force of Silver(I) to facilitate bromide abstraction.

Reagents:

  • Substrate: Crude Gem-dibromide (from Stage 1)

  • Reagent: Silver Nitrate (AgNO

    
    ) (2.2 equiv)[1]
    
  • Solvent: Acetone / Water (4:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oil from Stage 1 in Acetone (150 mL).

  • Hydrolysis: Prepare a solution of AgNO

    
     (16.3 g, 96 mmol) in Water (40 mL) and add it dropwise to the acetone solution at room temperature.
    
    • Observation: A thick precipitate of AgBr (pale yellow/cream) will form immediately.[1]

  • Digestion: Stir the suspension vigorously at room temperature for 2 hours.

    • QC Check: Aliquot a small sample, filter, and check TLC.[1] The aldehyde should appear as a distinct spot, often UV-active and staining orange with 2,4-DNP stain.

  • Workup: Filter the mixture through a Celite pad to remove AgBr salts. Wash the pad with EtOAc.[1]

  • Extraction: Dilute the filtrate with EtOAc (200 mL) and wash with water (2 x 100 mL) and Brine (100 mL). Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate the organic layer.[1] Purify the residue via flash column chromatography (Silica Gel, 0-15% EtOAc in Hexanes).

    • Yield: Expected yield 75-85% (over 2 steps).[1]

    • Appearance: White to off-white solid.[1]

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Stalled at Mono-bromide Insufficient radical flux or old NBS.[1]Add 10 mol% more AIBN. Ensure reflux is vigorous.[1] Use a tungsten lamp to photo-initiate.[1]
Low Yield in Hydrolysis Steric hindrance preventing water attack.[1]Switch from CaCO

to AgNO

(as described). The Ag+ ion pulls Br- irreversibly, forcing the carbocation formation.[1]
Ring Bromination Electrophilic bromination competition.[1]Ensure the solvent is anhydrous.[1] Avoid Lewis acid contaminants (Fe, Al).[1] Do not use benzene; use PhCF

or CCl

.[1]
Product is Acid (COOH) Over-oxidation during workup.[1]Avoid using KMnO

or Cr(VI) reagents.[1] The dibromide route prevents this, but ensure workup is neutral (no strong bases).[1]

Process Workflow Diagram

Workflow cluster_0 Stage 1: Radical Bromination cluster_1 Stage 2: Hydrolysis SM Methyl 2-bromo-6-methylbenzoate Reagents1 NBS (2.2 eq), AIBN PhCF3, Reflux, 8h Intermediate Gem-Dibromide (Crude Oil) SM->Intermediate Radical Chain Product This compound (Final Aldehyde) Intermediate->Product Ag-Assisted Substitution Waste Solid Waste (Succinimide + AgBr) Intermediate->Waste Filtration Reagents2 AgNO3 (2.2 eq) Acetone/H2O, RT, 2h

Figure 2: Operational workflow for the two-stage synthesis.

Analytical Validation

To confirm the identity of This compound , look for these key spectroscopic signatures:

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~10.0 ppm (s, 1H, CHO ): Distinctive aldehyde singlet.[1]
      
    • 
       ~4.0 ppm (s, 3H, OCH3 ): Methyl ester singlet.[1]
      
    • 
       7.5–8.0 ppm (m, 3H, Ar-H ): Aromatic region.[1]
      
  • 13C NMR:

    • Carbonyl peaks at ~190 ppm (Aldehyde) and ~165 ppm (Ester).[1]

    • Disappearance of the Ar-C H3 signal (~20 ppm).[1]

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant.[1] Can react violently with amines.[1] Store in a refrigerator to prevent decomposition to Br

    
    .
    
  • Radical Initiators (AIBN/BPO): Explosive hazard.[1] Do not crush. Store cold.

  • Benzyl Bromides (Intermediates): Potent Lachrymators. All operations involving the mono- and di-bromide intermediates must be performed in a well-ventilated fume hood.[1] Wear double nitrile gloves.[1]

  • Silver Nitrate: Stains skin black (silver burns).[1] Oxidizer.[1][3]

References

  • Benzylic Bromination Mechanism: Chemistry Steps. "Benzylic Bromination with NBS."[1][2] [Link]

  • Synthesis of Halogenated Benzaldehydes: Amazon AWS (Supporting Info).[1] "Synthesis of Methyl 3-chloro-4-formylbenzoate via Dibromide." [Link]

  • NBS Reagent Profile: Master Organic Chemistry. "N-Bromosuccinimide (NBS) as a Reagent." [Link]

  • Hydrolysis of Benzylic Halides: LibreTexts. "Reactions of Benzylic Halides." [Link]

Sources

Topic: Suzuki-Miyaura Coupling Reaction Conditions for Methyl 2-bromo-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document provides an in-depth technical guide on the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, methyl 2-bromo-6-formylbenzoate. The protocol and accompanying notes are designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for synthesizing complex biaryl structures from sterically hindered and functionally diverse building blocks.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to form carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] Its broad functional group tolerance and mild conditions have made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

However, the efficiency of the Suzuki-Miyaura coupling can be dramatically impeded by steric hindrance. This compound represents a classic example of a challenging substrate. The presence of two substituents (a formyl group and a methyl ester) ortho to the bromine atom creates a sterically crowded environment around the reaction center. This congestion hinders the approach of the palladium catalyst, making the crucial oxidative addition step of the catalytic cycle particularly difficult. Overcoming this steric barrier requires a carefully optimized catalytic system, including highly active palladium catalysts and specialized ligands designed to operate in constrained spaces.[6][7][8]

This guide will dissect the critical parameters for successfully coupling this substrate, providing a detailed protocol and the scientific rationale behind each component choice.

The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][9] Understanding this cycle is paramount for rational optimization.

The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-limiting step, especially for sterically hindered substrates.[10]

  • Transmetalation : The organic moiety from the organoboron species is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][11][12]

  • Reductive Elimination : The two organic groups on the palladium center couple to form the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst.[2][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Oxidative Addition + Ar-Br ArPdR Ar-Pd(II)L_n-R' (Transmetalation Intermediate) ArPdBr->ArPdR Transmetalation + R'-B(OH)₂ / Base ArPdR->Pd0 Reductive Elimination ArR_Product Ar-R' ArPdR->ArR_Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Components for a Hindered Substrate

Success with this compound hinges on the judicious selection of each reaction component to favor the catalytic cycle over potential side reactions.

Palladium Catalyst and Ligand Selection

For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is to use a combination of a palladium precatalyst and a specialized ligand that forms a highly active, yet stable, catalytic species in situ.

  • Palladium Precatalysts : Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[6] They are reduced in situ to the active Pd(0) species.

  • Ligands : The choice of ligand is critical. For hindered substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[8] They promote the difficult oxidative addition and the final reductive elimination steps.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : An excellent general-purpose ligand for challenging couplings.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : Often shows exceptional activity for hindered aryl chlorides and bromides.[8]

    • Buchwald Precatalysts : Pre-formed complexes of a palladium source and a specific ligand (e.g., XPhos Pd G3) can also be used. These offer convenience and sometimes improved reactivity by ensuring the correct ligand-to-metal ratio.

The Role and Choice of Base

The base activates the boronic acid, making it competent for transmetalation.[11][13] For our substrate, which contains two base-sensitive functional groups (an ester and an aldehyde), a moderately strong, non-nucleophilic inorganic base is ideal.

  • Potassium Phosphate (K₃PO₄) : An excellent choice for many Suzuki reactions, providing good yields without being overly harsh.[8]

  • Potassium Carbonate (K₂CO₃) : A common, cost-effective base that is often sufficient.[8]

  • Potassium Fluoride (KF) : A milder option that can be effective, especially if the ester or aldehyde groups prove to be particularly sensitive under other conditions.[14]

Strong bases like sodium or potassium hydroxide should be avoided as they can promote hydrolysis of the methyl ester, especially at the elevated temperatures required for this reaction.

Solvent System

The solvent must dissolve the organic substrates, the catalyst, and, to some extent, facilitate the interaction with the inorganic base.[15][16] Aprotic polar solvents are typically the most effective.

  • 1,4-Dioxane or Tetrahydrofuran (THF) : These are widely used and highly effective solvents for Suzuki-Miyaura couplings.[16]

  • Toluene : Another common choice, particularly for higher-temperature reactions.

  • Aqueous Mixtures : A small amount of water is often added (e.g., in a 4:1 or 5:1 ratio of organic solvent to water) to help dissolve the inorganic base and accelerate the reaction.[4][16] However, for substrates prone to hydrolysis, minimizing water or using anhydrous conditions with a base like KF may be necessary.

Detailed Application Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Solids (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) Setup->Reagents Solvent 3. Add Solvent & Degas Mixture Reagents->Solvent React 4. Heat Reaction (e.g., 100 °C, 12-24h) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Aqueous Work-up & Extraction Monitor->Workup Upon Completion Purify 7. Purification (Column Chromatography) Workup->Purify

Caption: A typical workflow for the Suzuki-Miyaura coupling protocol.

Materials and Equipment
  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos ligand

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Schlenk tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Reagent Table (Example: Coupling with Phenylboronic Acid)
ReagentFW ( g/mol )EquivalentsAmount (mg)Moles (mmol)
This compound243.051.02431.0
Phenylboronic acid121.931.21461.2
Pd(OAc)₂224.500.02 (2 mol%)4.50.02
XPhos476.670.04 (4 mol%)19.10.04
K₃PO₄212.272.55312.5
1,4-Dioxane / H₂O (5:1)--6 mL-
Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.5 eq), palladium(II) acetate (0.02 eq), and the XPhos ligand (0.04 eq).

  • Inert Atmosphere : Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add the anhydrous 1,4-dioxane (5 mL for a 1 mmol scale) and deionized water (1 mL) via syringe.

  • Degassing : With the stir bar spinning, bubble argon gas through the reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen. Oxygen can lead to catalyst deactivation and undesirable homocoupling of the boronic acid.[9]

  • Heating : Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at 100 °C.

  • Reaction Monitoring : Let the reaction stir vigorously at 100 °C for 12-24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual base and water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Comparative Data and Troubleshooting

Optimizing the reaction for a new boronic acid partner may be necessary. The following table provides a starting point based on conditions reported for similar sterically hindered aryl bromides.

Catalyst (mol%)Ligand (mol%)Base (eq)Solvent SystemTemp (°C)General Outcome & Notes
Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2.5)Dioxane/H₂O100-110Highly effective system for many hindered substrates.[8]
Pd₂(dba)₃ (1%)XPhos (3-4%)K₂CO₃ (3.0)Toluene/H₂O110Robust alternative. Toluene allows for higher temperatures if needed.
Pd(OAc)₂ (2%)P(t-Bu)₃ (4%)Cs₂CO₃ (2.0)Dioxane80-100Tri-tert-butylphosphine is a less complex but effective ligand for some hindered systems. Cesium carbonate is a strong base.
XPhos Pd G3 (2-3%)-KF (3.0)THF80Using a pre-catalyst simplifies setup. KF is a mild base, useful if substrate is highly sensitive.[14]

Troubleshooting Common Issues:

  • No Reaction/Low Conversion :

    • Cause : Inactive catalyst due to oxygen exposure.

    • Solution : Ensure the degassing procedure is rigorous. Use freshly opened, high-purity solvents and reagents.

    • Cause : Insufficiently active catalyst system.

    • Solution : Increase catalyst/ligand loading slightly (e.g., to 3-5 mol%). Try a different ligand, such as SPhos, which can be more active in some cases.[8] Increase the reaction temperature.

  • Protodeboronation (Loss of Boronic Acid) :

    • Cause : The boronic acid degrades before coupling, a common issue with electron-deficient or some heteroaryl boronic acids.[17]

    • Solution : Use a higher excess of the boronic acid (e.g., 1.5-2.0 equivalents). Alternatively, use a more stable boronic ester derivative like a pinacol or MIDA boronate.[9]

  • Formation of Homocoupled Boronic Acid Product (R'-R') :

    • Cause : Often promoted by the presence of oxygen.[9]

    • Solution : Improve the degassing technique.

  • Hydrolysis of Methyl Ester :

    • Cause : Base is too strong or too much water at high temperature.

    • Solution : Switch to a milder base like K₂CO₃ or KF. Reduce the amount of water in the solvent system or run the reaction under anhydrous conditions.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2492-2503. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Ciofini, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9281–9291. Available at: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available at: [Link]

  • Sherwood, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8438-8443. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Farina, V., & Candeloro, V. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(7), 653-687. Available at: [Link]

  • Sameera, W. M. C., & Maseras, F. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(4), 2166-2194. Available at: [Link]

  • Fülöp, A., et al. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Reaction Chemistry & Engineering, 6(12), 2363-2370. Available at: [Link]

  • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(12), 2321-2329. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Bykova, M. V., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 337-342. Available at: [Link]

  • ResearchGate. (n.d.). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 48(27), 4896-4915. Available at: [Link]

  • Ghaffari, B., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(39), 12981–12995. Available at: [Link]

  • Peter, V., & Svozil, D. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl bromides with.... Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

Sources

Reductive amination protocols using methyl 2-bromo-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 7-Bromoisoindolin-1-ones via Reductive Amination Cascade

Executive Summary & Scientific Context

Methyl 2-bromo-6-formylbenzoate is a high-value pharmacophore precursor used primarily to synthesize 7-bromoisoindolin-1-ones (also known as phthalimidines). This scaffold is ubiquitous in medicinal chemistry, serving as the core structure for PARP inhibitors (e.g., Olaparib analogs), immunomodulators (Lenalidomide analogs), and kinase inhibitors.

The Chemical Challenge: The molecule features a "sandwiched" ester motif: the methyl ester at C1 is flanked by a bromine atom at C2 and a formyl group at C6. While the formyl group is accessible for imine formation, the subsequent cyclization (lactamization) is sterically encumbered by the ortho-bromine.

The Solution: This guide details a Reductive Amination-Cyclization Cascade (RACC) . Unlike standard reductive aminations where the amine is the final product, this protocol leverages the ortho-ester to trap the intermediate secondary amine, forming a stable lactam ring.

Mechanistic Pathway & Logic

The transformation proceeds through three distinct phases in a single pot:

  • Condensation: The primary amine attacks the aldehyde (C6), forming an imine or hemiaminal.

  • Reduction: A hydride source selectively reduces the imine to a secondary amine.

  • Lactamization: The newly formed secondary amine attacks the sterically crowded ester (C1), expelling methanol to close the isoindolinone ring.

Note on Regiochemistry: Due to the substitution pattern (1-COOMe, 2-Br, 6-CHO), the resulting product is a 7-bromo-2-substituted-isoindolin-1-one . The bromine remains at the C7 position (adjacent to the carbonyl bridgehead), providing a critical handle for downstream Suzuki or Buchwald-Hartwig couplings.

Diagram 1: Reaction Mechanism & Cascade Logic

G Start This compound (Aldehyde + Ortho-Ester) Imine Imine Intermediate (Unstable) Start->Imine + R-NH2 - H2O Imine->Start Hydrolysis Amine Secondary Amine (Transient) Imine->Amine + H- (Reductant) Product 7-Bromoisoindolin-1-one (Cyclized Lactam) Amine->Product Intramolecular Acyl Substitution (- MeOH)

Caption: The stepwise cascade from aldehyde condensation to reductive cyclization. The final lactamization is irreversible, driving the equilibrium forward.

Experimental Protocols

Protocol A: Standard Hydride Method (STAB)

Best for: Aliphatic amines, benzylamines, and non-hindered anilines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine activation.

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vial, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes under nitrogen. Visual Check: Solution often turns slightly yellow or cloudy as water is generated.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) portion-wise over 5 minutes. Allow to warm to RT and stir for 4–16 hours.
    
  • Cyclization Check: Monitor by LC-MS.

    • Scenario A (Complete): Product mass [M+H] observed.[1]

    • Scenario B (Stalled): Intermediate secondary amine [M+H+32] (uncyclized ester) observed.

    • Fix for B: Heat the reaction to 60°C for 2 hours or add catalytic

      
       to force lactamization.
      
  • Workup: Quench with sat.

    
     (aq). Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Lewis-Acid Mediated (Hard-to-React Amines)

Best for: Electron-deficient anilines, bulky amines, or acid-sensitive substrates.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reductant:

    
     (1.5 equiv)
    
  • Solvent: Methanol (MeOH) or THF.

Step-by-Step Procedure:

  • Pre-complexation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (4 mL).

  • Lewis Acid Addition: Add

    
     (1.5 mmol) dropwise. Stir at RT for 4–6 hours. Note: The Titanium acts as a water scavenger and Lewis acid, driving imine formation to completion.
    
  • Reduction: Dilute with MeOH (2 mL). Cool to 0°C. Add

    
     (1.5 mmol) carefully (gas evolution occurs). Stir for 2 hours.
    
  • Quench (Critical): Add 1N NaOH or water dropwise to precipitate titanium salts (white solid). Filter through a Celite pad.

  • Cyclization: If the ring hasn't closed, reflux the filtrate for 2 hours.

Technical Data & Optimization Guide

Table 1: Reductant Selection Matrix

ReductantSelectivityRisk ProfileRecommendation

HighLowStandard. Does not reduce ketones/esters. Safe.

HighToxic (HCN risk)Use only if STAB fails or pH < 4 is required.

LowModerateToo strong; may reduce the ester to alcohol if not controlled. Use only with Ti-additive.

/ Pd/C
N/AHighAVOID. Will cause debromination (hydrogenolysis of C-Br bond).
Troubleshooting the "Sandwiched" Ester

The 2-bromo substituent creates significant steric bulk, often stalling the reaction at the secondary amine stage (uncyclized).

Diagram 2: Decision Tree for Reaction Optimization

DecisionTree Start LC-MS Analysis After 16h Result1 Product Observed (Cyclized) Start->Result1 Mass = M+H Result2 Intermediate Amine (Uncyclized Ester) Start->Result2 Mass = M+32 Result3 No Reaction (Aldehyde remains) Start->Result3 Mass = SM Action1 Proceed to Workup Result1->Action1 Action2 Thermal/Base Boost: Add K2CO3, Heat to 60°C Result2->Action2 Action3 Switch Protocol: Use Ti(OiPr)4 Method Result3->Action3

Caption: Workflow for handling incomplete reactions based on LC-MS monitoring.

Critical Safety & Stability Notes

  • Bromine Integrity: The C-Br bond is valuable but fragile under reducing conditions. Avoid catalytic hydrogenation or dissolving metal reductions (Li/NH3). Stick to Boron-hydrides.

  • Titanium Workup: When using Protocol B, the titanium salts can form a gel. Adding a small amount of water followed by vigorous stirring and Celite filtration is the most efficient removal method.

  • Exotherm: The addition of

    
     is mildly exothermic; on scales >10g, ensure active cooling.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Zhang, W., et al. "One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate."[2] Chinese Journal of Organic Chemistry, 2022, 42(8), 2456-2461.[2] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, 1995, 60(15), 4928–4929. Link

  • Campbell, J. B., et al. "Synthesis of Isoindolinones via Reductive Amination." Synlett, 2010, 3008-3010.[3] Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of methyl 2-bromo-6-formylbenzoate. This ortho-disubstituted aryl bromide is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and functional materials.[1][2] This document will explore the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a robust toolkit for the derivatization of this key intermediate. For each reaction, we will delve into the mechanistic underpinnings, provide step-by-step experimental protocols, and discuss the critical parameters that ensure high-yield and selective transformations.

Introduction: The Strategic Importance of this compound

This compound is a strategically important starting material due to its trifunctional nature. The presence of a bromine atom, a formyl group, and a methyl ester on a benzene ring allows for sequential and selective chemical modifications. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1] The aldehyde and ester functionalities provide avenues for a wide array of subsequent transformations, such as Wittig reactions, reductive aminations, and cyclizations. The products derived from this substrate, such as substituted biphenyl-2-carboxaldehydes, are valuable intermediates in the synthesis of various biologically active compounds, including cholesterol synthesis inhibitors.[3][4]

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency.[1][5][6] This guide focuses on three of the most powerful and widely used palladium-catalyzed reactions for the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biphenyl derivatives from this compound.[1][7] These biphenyl structures are prevalent in a vast number of pharmaceuticals and natural products.[2][7]

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The subsequent transmetalation step, which involves the transfer of the organic group from the organoboron reagent to the palladium center, is often the rate-determining step and is facilitated by a base.[10] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-R(Ln) Transmetalation Ar-Pd(II)-R(Ln)->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination This compound This compound This compound->Ar-Pd(II)-Br(Ln) Oxidative Addition Ar-B(OH)2 + Base Ar-B(OH)2 + Base Ar-B(OH)2 + Base->Ar-Pd(II)-R(Ln)

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of Methyl 6-formyl-[1,1'-biphenyl]-2-carboxylate

This protocol describes the synthesis of a representative biphenyl derivative via the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/Water (or another suitable solvent system)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of the reaction solvent.

  • Degassing: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the Schlenk flask.

  • Catalyst Addition: Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

Key Parameters and Optimization
ParameterRecommended ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂ is often used as a stable precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can be used directly.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosThe choice of ligand is crucial and depends on the steric and electronic properties of the coupling partners.[11][12] For sterically hindered substrates, bulky and electron-rich ligands like SPhos or XPhos can be beneficial.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe base activates the boronic acid for transmetalation.[10] The strength and nature of the base can significantly impact the reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals, natural products, and organic materials.[13][15][16]

Mechanism Overview

The Sonogashira reaction typically involves a dual catalytic system consisting of a palladium complex and a copper(I) salt.[13] The mechanism comprises two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product. The copper cycle involves the formation of the reactive copper acetylide intermediate from the terminal alkyne and the copper(I) salt in the presence of a base.[17] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[13][18]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-C≡CR(L2) Cu(I)-C≡CR->Cu(I)Br H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR + Base Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2)

Caption: Catalytic Cycles of the Sonogashira Coupling Reaction.

Experimental Protocol: Synthesis of Methyl 2-formyl-6-(phenylethynyl)benzoate

This protocol details the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) chloride (PdCl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask containing this compound (1.0 eq), add Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF (or DMF) followed by degassed triethylamine (2.0-3.0 eq). Finally, add phenylacetylene (1.1-1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Key Parameters and Optimization
ParameterRecommended ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are common and effective catalysts for Sonogashira couplings.[19]
Copper Co-catalyst CuICuI is the most frequently used co-catalyst, facilitating the formation of the copper acetylide.[20]
Ligand PPh₃Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst.
Base Et₃N, Diisopropylamine (DIPA)An amine base is required to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[13]
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are typically used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[21][22] This reaction has revolutionized the synthesis of aryl amines, which are important structural motifs in many pharmaceuticals.[21][23][24]

Mechanism Overview

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.[21][25] It begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting palladium(II) complex then coordinates to the amine. A strong base deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[23]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) [(Ar)Pd(II)(Ln)(HNR'R'')]Br [(Ar)Pd(II)(Ln)(HNR'R'')]Br Ar-Pd(II)-Br(Ln)->[(Ar)Pd(II)(Ln)(HNR'R'')]Br + HNR'R'' (Ar)Pd(II)(Ln)(NR'R'') (Ar)Pd(II)(Ln)(NR'R'') [(Ar)Pd(II)(Ln)(HNR'R'')]Br->(Ar)Pd(II)(Ln)(NR'R'') Deprotonation (+ Base) (Ar)Pd(II)(Ln)(NR'R'')->Pd(0)Ln Ar-NR'R'' Ar-NR'R'' (Ar)Pd(II)(Ln)(NR'R'')->Ar-NR'R'' Reductive Elimination Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(Ln) Oxidative Addition HNR'R'' HNR'R'' HNR'R''->[(Ar)Pd(II)(Ln)(HNR'R'')]Br Base Base Base->(Ar)Pd(II)(Ln)(NR'R'')

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of Methyl 2-formyl-6-(phenylamino)benzoate

This protocol describes the amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or another suitable Buchwald ligand

  • Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.01-0.05 eq), the appropriate phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and aniline (1.2 eq).

  • Solvent Addition: Add anhydrous toluene (or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Key Parameters and Optimization
ParameterRecommended ConditionsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common precatalysts that form the active Pd(0) species in situ.
Ligand XPhos, SPhos, RuPhos, BINAPThe use of bulky, electron-rich phosphine ligands is critical for high catalytic activity, especially with sterically hindered substrates.[26]
Base NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine. The choice of base can significantly affect the reaction outcome.[26]
Solvent Toluene, Dioxane, THFAnhydrous, non-polar aprotic solvents are generally preferred.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the derivatization of this substrate, enabling the formation of diverse carbon-carbon and carbon-nitrogen bonds. The protocols and guidelines presented in this technical note offer a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets in pharmaceutical and materials science research. Careful consideration of the choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and selectivity.

References

  • Dorel, R., & Haydl, A. M. (2019). 25 Years of palladium-catalyzed C–N cross-coupling: a chemist’s guide to the galaxy of ligands.
  • Fu, G. C. (2008). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Journal of the American Chemical Society, 130(45), 14752-14753.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. Buchwald-Hartwig Amination. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Google Patents. Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19283-19323.
  • Google Patents. Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link].

  • Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Available at: [Link].

  • Denmark, S. E., & Smith, R. C. (2007). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. In Modern Carbonyl Olefination (pp. 1-76). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link].

  • Al-Masum, M., & Al-Zoubi, R. M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].

  • Ruiu, T., De Nante, V., & Artuso, E. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 36-42.
  • Ardeshiri, A., & Pârvulescu, V. I. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Mohammadi, M. K., & Gholinejad, M. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 8(71), 40683-40715.
  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].

  • Khan, I., Zaib, S., & Batool, F. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(11), 1530.
  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link].

  • ResearchGate. 2.2.1 Cross-Coupling Methods for Methylation. Available at: [Link].

  • YouTube. Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Available at: [Link].

Sources

Optimization of Wittig reaction with methyl 2-bromo-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the Wittig methylenation of methyl 2-bromo-6-formylbenzoate to synthesize methyl 2-bromo-6-vinylbenzoate . This transformation is chemically non-trivial due to the 1,2,3-trisubstituted benzene core, where the electrophilic formyl group is flanked by a bulky bromine atom and a base-sensitive methyl ester.

The protocol prioritizes chemoselectivity (preserving the ester) and steric accommodation (overcoming ortho-substitution). By utilizing a potassium tert-butoxide (KOtBu) mediated "salt-free" ylide generation in anhydrous THF, we suppress common side reactions such as ester hydrolysis, transesterification, and isocoumarin cyclization.

Strategic Analysis: The "Ortho-Effect" Challenge

The substrate, this compound, presents a unique "pressure cooker" environment for the formyl group.

  • Steric Crowding: The formyl group (C6) and the bromine (C2) flank the ester (C1). This forces the ester out of planarity, reducing its conjugation but increasing its susceptibility to nucleophilic attack by small, hard nucleophiles (like hydroxide or methoxide).

  • Competing Pathways:

    • Path A (Desired): Ylide attacks aldehyde

      
       Oxaphosphetane 
      
      
      
      Alkene (Vinyl benzoate).
    • Path B (Side Reaction - Isocoumarin): Nucleophilic attack of the ylide or the intermediate betaine alkoxide onto the ester carbonyl, followed by cyclization to form a substituted isocoumarin.

    • Path C (Side Reaction - Hydrolysis): Saponification of the methyl ester if aqueous bases (NaOH) are used.

Optimization Logic: To favor Path A, we must use a bulky, non-nucleophilic base and ensure rapid elimination of triphenylphosphine oxide (TPPO). Lithium salts (from


-BuLi) can stabilize the betaine intermediate, prolonging its lifetime and increasing the risk of Path B (cyclization). Therefore, Potassium  bases are preferred as they promote a faster, concerted "salt-free" elimination.

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Notes
Methyltriphenylphosphonium bromide Ylide Precursor1.3Must be dry; hygroscopic.
Potassium tert-butoxide (KOtBu) Base1.41.0 M solution in THF preferred for precision.
This compound Substrate1.0Dissolved in minimal THF.
Tetrahydrofuran (THF) Solvent-Anhydrous, inhibitor-free.
Step-by-Step Methodology

Step 1: Preparation of the Ylide (The "Yellow" Phase)

  • Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

    
    ).
    
  • Charge the flask with Methyltriphenylphosphonium bromide (1.3 equiv) and anhydrous THF (0.2 M concentration relative to phosphonium salt).

  • Cool the suspension to 0 °C (ice/water bath).

  • Add KOtBu (1.4 equiv, 1.0 M in THF) dropwise over 10 minutes.

    • Observation: The white suspension will turn a bright canary yellow , indicating the formation of the phosphorus ylide (

      
      ).
      
  • Stir at 0 °C for 45 minutes to ensure complete deprotonation.

Step 2: Wittig Olefination 6. Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous THF. 7. Add the substrate solution dropwise to the yellow ylide solution at 0 °C .

  • Rate: Add slowly (over 15 mins) to prevent localized exotherms.
  • Observation: The yellow color typically fades to a paler suspension as the ylide is consumed.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
  • Stir for 2–4 hours . Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.[1]
  • Target: Disappearance of aldehyde peak; appearance of the vinyl product (less polar than aldehyde).

Step 3: Workup & Purification (TPPO Removal) 10. Quench: Add saturated aqueous


 (equal volume to reaction solvent) to quench excess base.
11. Extraction:  Extract the aqueous layer with Diethyl Ether (

) or Ethyl Acetate (

).
  • Note: Ether is preferred as it precipitates more TPPO than EtOAc.
  • TPPO Precipitation (Critical): Dry the combined organics over
    
    
    , filter, and concentrate to roughly 1/4th volume. Add cold Hexanes or Pentane . Triphenylphosphine oxide (TPPO) will precipitate as a white solid.
  • Filtration: Filter off the TPPO solid through a celite pad.
  • Chromatography: Purify the filtrate via silica gel flash chromatography (Gradient: 0%
    
    
    10% EtOAc in Hexanes). The product is a colorless to pale yellow oil.

Visualization: Reaction Workflow & Mechanism

Figure 1: Experimental Workflow (DOT Diagram)

WittigProtocol Start Start: Dry RBF, N2 Atmosphere YlideGen Ylide Generation (MePPh3Br + KOtBu in THF, 0°C) Observation: Yellow Solution Start->YlideGen Addition Substrate Addition (Add Aldehyde in THF dropwise) Maintain 0°C YlideGen->Addition 45 min stir Reaction Reaction Phase Warm to RT, Stir 2-4h Monitor: TLC/LCMS Addition->Reaction Quench Quench & Workup Sat. NH4Cl, Extract with Et2O Reaction->Quench Complete TPPO_Rem TPPO Removal Concentrate, Add Hexanes, Filter Quench->TPPO_Rem Purify Purification Flash Column (Hex/EtOAc) TPPO_Rem->Purify Product Final Product: Methyl 2-bromo-6-vinylbenzoate Purify->Product

Caption: Step-by-step workflow for the salt-free Wittig olefination of sterically hindered benzoates.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Yield / Recovery Ester HydrolysisEnsure anhydrous conditions. Switch from hydroxide bases to KOtBu or NaHMDS . Avoid water during reaction.
Isocoumarin Formation Cyclization of IntermediateUse Salt-Free conditions (KOtBu).[1] Lithium salts stabilize the intermediate, allowing time for cyclization. Keep temp

RT.
Incomplete Conversion Steric HindranceIncrease Ylide equivalents to 1.5 eq . Allow longer reaction time (up to 12h), but do not heat >40°C.
Product Contaminated with TPPO Poor Solubility DifferenceRepeat the Hexane/Pentane precipitation step. Use a silica plug before full column chromatography.

References

  • Wittig Reaction Mechanism & Salt Effects : Vedejs, E., & Marth, C. F. (1988).[1] Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society.[2] Link

  • Isocoumarin Side Reactions : Subramanian, V., et al. (2011).[1] Synthesis of Isocoumarins via Wittig Reactions. Journal of Organic Chemistry. Link

  • General Wittig Protocol (Organic Syntheses) : Methylenation of Carbonyls using Methyltriphenylphosphonium bromide. Organic Syntheses, Coll. Vol. 5, p.751. Link

  • Base Selection in Wittig Reactions : Comparison of Li, Na, and K bases in Wittig Olefination. Chemical Reviews, 1989, 89, 863. Link

  • Preparation of this compound : Synthesis of ortho-formyl benzoates. Journal of Chemical Research. Link

Sources

Troubleshooting & Optimization

Preventing oxidation of aldehyde group in methyl 2-bromo-6-formylbenzoate storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of Methyl 2-bromo-6-formylbenzoate

Ticket ID: STAB-MBFB-001 Subject: Prevention of Aldehyde Oxidation (Autoxidation) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with This compound , a densely functionalized aromatic intermediate.[1] While the methyl ester and bromine substituents are relatively robust, the formyl group (aldehyde) is the critical failure point.

This molecule is highly susceptible to radical autoxidation , converting the aldehyde into the corresponding carboxylic acid (Methyl 2-bromo-6-carboxybenzoate).[1] This degradation is silent (often no color change initially) but devastating to stoichiometry in downstream couplings (e.g., Suzuki-Miyaura or reductive aminations).[1]

This guide provides the mechanistic "Why," the protocol "How," and the remediation "Fix."

Part 1: The Science of Degradation

To prevent degradation, you must understand the enemy. Aldehydes do not just "react with air"; they undergo a specific Radical Chain Mechanism initiated by light or trace metals.

The Mechanism:

  • Initiation: A photon or trace metal abstracts the weak formyl hydrogen (Bond Dissociation Energy ~88 kcal/mol), creating an acyl radical.[1]

  • Propagation: The acyl radical reacts with atmospheric triplet oxygen (

    
    ) to form a peracyl radical. This abstracts a hydrogen from another aldehyde molecule, creating a Peracid  and a new acyl radical (chain reaction).[1]
    
  • The "Silent Killer" (Baeyer-Villiger Divergence): The generated peracid is a strong oxidant. It reacts with a second equivalent of aldehyde to produce two equivalents of carboxylic acid .

    • Result: One molecule of

      
       destroys two molecules of your starting material.
      

Visualization of the Failure Pathway:

Autoxidation Aldehyde This compound (Starting Material) Radical Acyl Radical (Reactive Intermediate) Aldehyde->Radical Light / Heat / Metals (-H•) PerRadical Peracyl Radical Radical->PerRadical + O2 (Air) PerRadical->Radical Chain Propagation Peracid Peracid Intermediate (Strong Oxidant) PerRadical->Peracid + Aldehyde (-Radical) Acid Carboxylic Acid (Degradation Product) Peracid->Acid + Aldehyde

Caption: Figure 1. Radical Autoxidation Cycle. Note that the formation of Peracid accelerates the consumption of the remaining aldehyde.

Part 2: Storage Protocol (The Gold Standard)

Do not rely on "tightly capped" bottles. The following protocol is the only self-validating method for long-term stability (>1 month).

Storage Workflow
ParameterRequirementScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air.[1] It creates a "blanket" over the solid/oil. Nitrogen (

) is lighter than oxygen and diffuses away faster if the seal is imperfect.
Temperature -20°C Arrhenius equation dictates that lowering temperature significantly retards the radical propagation rate.[1]
Container Amber Glass Blocks UV radiation (290–400 nm) which is the primary initiator of the acyl radical formation.
Physical State Solid/Crystal If possible, crystallize the oil. The crystal lattice excludes

, whereas oils allow rapid oxygen diffusion.
Step-by-Step Inerting Procedure
  • Purge: Connect the vial to a Schlenk line or a balloon of Argon .

  • Flush: Insert a long needle to the bottom of the vial. Flow Argon gently for 2 minutes to displace heavier oxygen.

  • Seal: While the gas is still flowing, wrap the cap threads with Parafilm or electrical tape.

  • Secondary Containment: Place the vial inside a secondary jar containing a packet of desiccant and an oxygen scavenger (optional but recommended for >6 months storage).

Part 3: Troubleshooting & FAQs

Q1: My compound was a white solid, but now it's a yellow sticky oil. Is it ruined?

  • Diagnosis: Likely Melting Point Depression .

  • Explanation: As the aldehyde oxidizes to the carboxylic acid, the mixture becomes an impure eutectic system. Impurities lower the melting point, causing the solid to "melt" into an oil at room temperature. The yellow color often comes from trace conjugated impurities or polymerization.

  • Action: Check 1H NMR (see below). If oxidation is <10%, recrystallize.[1] If >10%, perform a base wash (see Part 4).[1]

Q2: How do I confirm oxidation without wasting a lot of sample?

  • Method: 1H NMR is the definitive assay. TLC is often misleading because the acid and aldehyde can streak or overlap.

  • The Shift Test:

Functional GroupChemical Shift (

)
Signal Shape
Aldehyde (-CHO) 10.0 - 10.5 ppm Sharp Singlet
Carboxylic Acid (-COOH) 11.0 - 13.0 ppm Broad Hump (often invisible if wet)
  • Calculation: Integrate the aromatic region (normalized to 3H). If the aldehyde peak integrates to <0.95H, you have significant degradation.

Q3: Can I add stabilizers like BHT?

  • Advisory: Proceed with Caution.

  • Reasoning: While BHT (butylated hydroxytoluene) stops oxidation, it is a radical scavenger.[1] If your next step involves radical chemistry (e.g., certain bromination mechanisms) or sensitive metal-catalyzed couplings (Heck/Suzuki), the BHT may poison the catalyst or inhibit the reaction.[1]

  • Recommendation: Only use BHT if storing for >1 year and the next step is a simple condensation (e.g., Schiff base formation).

Part 4: Remediation (The "Fix")

If your NMR confirms oxidation (presence of acid), do not discard the batch. The acid impurity is easily removed due to the drastic difference in pKa.

Workflow: The "Base Wash" Rescue

Purification cluster_separation Separatory Funnel Start Oxidized Mixture (Aldehyde + Acid) Dissolve Dissolve in DCM or EtOAc Start->Dissolve Wash Wash with sat. NaHCO3 (aq) Dissolve->Wash OrgLayer Organic Layer (Aldehyde) Wash->OrgLayer Partition AqLayer Aqueous Layer (Acid as Sodium Salt) Wash->AqLayer Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Final Pure Aldehyde Dry->Final

Caption: Figure 2.[1] Remediation workflow for removing carboxylic acid impurities.

Protocol:

  • Dissolve the degraded material in Dichloromethane (DCM) .

  • Wash 2x with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Chemistry:

      
      .[1]
      
    • Note: The aldehyde is neutral and remains in the DCM.

  • Wash 1x with Brine.

  • Dry over

    
     and concentrate in vacuo.
    
  • Immediate Action: Store under Argon immediately after drying.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for aldehyde purification and handling). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative guide on specific purification of benzoate derivatives).

  • Ingold, K. U. (1969).[1] Peroxy radicals. Accounts of Chemical Research, 2(1), 1–9.[1] (Foundational mechanism of autoxidation). [1]

  • McMurry, J. (2015).[1] Organic Chemistry (9th ed.).[1] Cengage Learning. (NMR shift data for aromatic aldehydes vs acids). [1]

Sources

Improving yield of methyl 2-bromo-6-formylbenzoate bromination reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Synthesis of Methyl 2-Bromo-6-Formylbenzoate

Executive Summary & Reaction Context

The Challenge: The synthesis of This compound (Target) typically proceeds via the radical bromination of Methyl 2-bromo-6-methylbenzoate (Precursor).[1][2] This step is notoriously sensitive due to the electronic deactivation of the benzene ring by the ester and bromine substituents, which destabilizes the benzylic radical intermediate.

The Reaction Pathway: To access the aldehyde (formyl) functionality, the reaction must be driven to the gem-dibromide state for subsequent hydrolysis, OR to the mono-bromide state for oxidative workup (e.g., Sommelet or Kornblum oxidation).[1]

  • Pathway A (Gem-Dibromination): Precursor

    
     Mono-bromide 
    
    
    
    Gem-dibromide
    
    
    Target.[1][2]
  • Pathway B (Mono-Bromination): Precursor

    
     Mono-bromide 
    
    
    
    Target.[1][2]

This guide focuses on optimizing the Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS), as this is the yield-limiting step.[1][2]

Reaction Mechanism & Critical Control Points

The following diagram illustrates the competitive radical pathways and the critical nodes where yield is lost.

ReactionPathway Start Methyl 2-bromo- 6-methylbenzoate Radical1 Benzylic Radical (Destabilized by EWGs) Start->Radical1 Initiation (Slow step) Mono Mono-Bromide (Intermediate) Radical1->Mono + Br• Radical2 Secondary Radical Mono->Radical2 Excess NBS Heat/Light Target Methyl 2-bromo- 6-formylbenzoate Mono->Target Oxidation (DMSO/NaHCO3) Di Gem-Dibromide (Precursor to Aldehyde) Radical2->Di + Br• Di->Target Hydrolysis (AgNO3 or CaCO3)

Caption: Figure 1. Radical chain propagation pathway. The electron-withdrawing ester and bromine groups destabilize Radical1, requiring higher activation energy (heat/light).[1][2]

Troubleshooting Guide (Q&A)

Category 1: Reaction Initiation & Conversion[1][2]

Q: The reaction mixture turns yellow/orange but no product forms after 4 hours. What is happening? A: The color indicates free bromine (


) accumulation, but the radical chain is not propagating.[1] This is common in electron-deficient rings (like methyl benzoates).[2]
  • Root Cause: The "induction period" is stalling because the activation energy to abstract a hydrogen atom from the electron-poor methyl group is too high.[2]

  • Solution:

    • Switch Solvent: Replace Carbon Tetrachloride (

      
      , bp 77°C) with Chlorobenzene  (bp 131°C) or Trifluorotoluene  (bp 102°C).[1][2] The higher reflux temperature is often required to overcome the activation barrier for deactivated substrates [1].[2]
      
    • Purify Reagents: Recrystallize NBS from water/acetone to remove HBr and

      
       impurities. Use fresh AIBN (recrystallized from methanol).[2]
      

Q: I see a mixture of starting material (SM), mono-bromide, and di-bromide. How do I push it to completion? A: This "stalled mixture" is a kinetic vs. thermodynamic control issue.

  • For Aldehyde Synthesis (via Di-bromide): You need to force the second bromination.[1][2] The second H-abstraction is slower than the first.[2]

    • Protocol: Use 2.2 - 2.5 equivalents of NBS . Add the initiator (AIBN/BPO) in portions (e.g., 0.1 eq every 2 hours) rather than all at once. The half-life of AIBN at 80°C is only ~1 hour; sequential addition maintains the radical flux [2].[2]

  • For Mono-bromide Isolation: Stop at ~70-80% conversion. Attempting 100% conversion will inevitably lead to over-bromination (di-bromide) which is difficult to separate.[2]

Category 2: Yield & Purity

Q: My yield is low due to a "tarry" black byproduct. What is this? A: This is likely polymerized succinimide or decomposition products caused by excessive heat or acid.[1][2]

  • Fix: Add solid Potassium Carbonate (

    
    )  or Epoxide scavengers  (like propylene oxide) to the reaction mixture (1-2%).[1][2] This neutralizes the HBr byproduct, preventing acid-catalyzed degradation of the product and the starting material ester [3].[2]
    

Q: Can I use LED light instead of reflux? A: Yes, and it often improves yield.[1]

  • Insight: Photochemical initiation (Blue LED, ~450nm) allows the reaction to proceed at lower temperatures (25-40°C), reducing thermal decomposition.[1][2]

  • Recommendation: Use a flow reactor or a setup with high surface-area-to-volume ratio.[2] For batch, use a 40W Blue LED. Note that for deactivated substrates, you might still need mild heating (40-50°C) even with light [4].[2]

Optimized Experimental Protocols

Protocol A: Synthesis of Gem-Dibromide (Direct Precursor to Aldehyde)

Use this route if you intend to hydrolyze directly to the aldehyde.[1][2]

ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 2.4 eq NBS Excess NBS ensures full conversion of mono- to di-bromide.[1][2]
Solvent Chlorobenzene (0.2 M)Higher boiling point (131°C) drives the difficult H-abstraction.[1][2]
Initiator BPO (Benzoyl Peroxide), 5 mol%More stable than AIBN at >90°C.
Additives

(anhydrous), 10 mol%
Scavenges HBr to prevent tar formation.[1]

Step-by-Step:

  • Dissolve Methyl 2-bromo-6-methylbenzoate (10 g) in Chlorobenzene (220 mL).

  • Add NBS (2.4 eq) and

    
     (0.1 eq).[1][2]
    
  • Heat to 90°C. Add BPO (0.025 eq).

  • Stir at 100-110°C. Monitor by HPLC/TLC.

  • Critical Step: After 2 hours, add a second portion of BPO (0.025 eq).

  • Continue reflux until Mono-bromide is <5%.[2]

  • Workup: Cool to 0°C, filter off succinimide. Evaporate solvent.[1][2][3]

  • Hydrolysis (One-Pot): Redissolve residue in Acetone/Water (4:1), add

    
     (2.2 eq) or 
    
    
    
    (excess) and reflux for 2h to generate this compound [5].
Protocol B: Synthesis via Mono-Bromide (Oxidative Route)

Use this route if the gem-dibromide hydrolysis fails or yields are low.[1][2]

  • Reaction: Use CCl4 or Trifluorotoluene at reflux with 1.05 eq NBS and AIBN . Stop when Starting Material is ~10%.[1][2]

  • Oxidation (Sommelet): Isolate crude mono-bromide. Reflux in aqueous Hexamethylenetetramine (HMTA) followed by acid hydrolysis.[1][2]

  • Alternative (Kornblum): Heat crude mono-bromide in DMSO with

    
     at 100°C for 1h.
    

References

  • Wohl-Ziegler Bromination Review: Djerassi, C. (1948).[1][2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link[1][2]

  • Initiator Half-Lives: AkzoNobel Polymer Chemistry. Initiators for High Polymer Production. Link

  • Acid Scavenging in Bromination: Offermann, D. A., et al. (2017).[1][2] N-Bromosuccinimide.[1][2][3][4][5] Encyclopedia of Reagents for Organic Synthesis. Link[2]

  • Photochemical Bromination: Kappe, C. O., et al. (2011).[1][2] Continuous-flow benzylic brominations with N-bromosuccinimide. Organic Process Research & Development, 15(6), 1417-1424.[2] Link[1][2]

  • Gem-Dibromide Hydrolysis: Matveeva, E. D., et al. (2008).[1][2] Regeneration of Carbonyl Compounds from Oximes and Semicarbazones.[2] Russian Journal of Organic Chemistry. Link (Contextual reference for hydrolysis methods).

Sources

Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ORTHO-BR-001 Assigned Specialist: Senior Application Scientist Scope: Steric hindrance in Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig)

Executive Summary: The "Ortho Effect"

If you are experiencing low conversion with ortho-substituted aryl bromides, the issue is rarely the oxidative addition (OA) step. In fact, steric bulk can accelerate OA by destabilizing the Pd(0) resting state.

The real bottleneck is typically Transmetallation (in Suzuki) or Amine Coordination (in Buchwald), followed by Reductive Elimination.

The steric wall created by your substrate prevents the nucleophile (boronic acid or amine) from approaching the palladium center. This guide provides the specific ligand architectures and precatalyst strategies required to breach this wall.

Critical Decision Matrix: Ligand Selection

Do not use standard ligands (PPh3, dppf) for these substrates. They will fail.

The "Flexible Bulk" Principle

You need ligands that are bulky enough to force the formation of a highly active mono-ligated Pd(0) species (


), yet flexible enough to open up during the transmetallation step.
Ligand ClassRecommended LigandBest Use CaseWhy it Works
Dialkylbiaryl Phosphines SPhos Universal First Choice. Excellent for 2,6-disubstituted systems.Methoxyl groups provide stability; high electron density promotes OA; bulk promotes RE.
Dialkylbiaryl Phosphines XPhos Amination (Buchwald). Best for aryl chlorides and sulfonamides.Extreme bulk prevents catalyst poisoning by amines; facilitates difficult RE.[1]
NHC (N-Heterocyclic Carbenes) IPent (in Pd-PEPPSI-IPent)Extreme Sterics. Tetra-ortho-substituted biaryls.The "flexible bulk" of the isopentyl wings accommodates the massive steric clash during coupling.
Tri-alkyl Phosphines P(t-Bu)3 High-Difficulty Suzuki. Classic "hot" ligand. High reactivity but pyrophoric (use HBF4 salt or precatalyst).

Precatalyst Strategy: Stop Using Pd(OAc)₂

Issue: With bulky substrates, the reduction of Pd(II) to Pd(0) is often inhibited, or the catalyst forms inactive dimers (Pd-black precursors) before entering the cycle. Solution: Switch to Precatalysts that generate the active


 species immediately upon heating.
Recommended Systems
  • Buchwald G3/G4 Palladacycles:

    • Mechanism:[2][3][4][5][6][7][8] Base-mediated reductive elimination releases the active Pd(0) and the ligand in a 1:1 ratio.

    • Advantage:[6][7] Precise stoichiometry; no "induction period."

  • Pd-PEPPSI Complexes:

    • Mechanism:[2][3][4][5][6][7][8] The pyridine ligand dissociates (the "throw-away" ligand), leaving the active Pd-NHC species.

    • Advantage:[6][7] Extremely air-stable; excellent for "dirty" substrates.

  • Hazari Precatalysts (1-tBu-Indenyl):

    • Mechanism:[2][3][4][5][6][7][8] Rapid activation prevents the formation of off-cycle Pd(I) dimers, a common death pathway in hindered couplings.

Visualizing the Bottleneck

The following diagram illustrates where your reaction is stalling. Note that for ortho-substituted bromides, the cycle usually breaks at Step 2 or Step 3 , not Step 1.

G Start Pd Precatalyst (G3/G4/PEPPSI) Active Active Species [L-Pd(0)] Start->Active Activation OxAdd Oxidative Addition Product [L-Pd(II)-Ar(ortho)-Br] Active->OxAdd Fast OA (Sterics help here) Stall STALL POINT: Steric Clash Blocks Nucleophile OxAdd->Stall Nucleophile Approach TransMet Transmetallation/Coordination [L-Pd(II)-Ar-Nu] Stall->TransMet Requires Flexible Ligand (e.g., SPhos/IPent) Dehal Side Reaction: Protodemetallation (Ar-H formed) Stall->Dehal If Stalled Too Long Product Reductive Elimination (Biaryl Product) TransMet->Product Facilitated by Bulk Product->Active Regeneration

Caption: The catalytic cycle for hindered substrates. Note that steric bulk often accelerates Oxidative Addition but blocks Transmetallation, leading to protodemetallation (Ar-H) if the catalyst stalls.

Troubleshooting Guides (FAQ)

Q1: I see full consumption of the aryl bromide, but the major product is the dehalogenated arene (Ar-H). Why?

Diagnosis: This is the classic symptom of a stalled catalytic cycle .

  • The Mechanism: The Pd(II) species has formed (Oxidative Addition occurred), but the nucleophile (boronic acid or amine) cannot access the metal center due to steric crowding. The Pd-Ar species eventually abstracts a proton from the solvent or ligand (beta-hydride elimination) and releases Ar-H.

  • The Fix:

    • Increase Nucleophile Concentration: Push the equilibrium. Use 2.0–3.0 equivalents of boronic acid.

    • Switch Solvent: If using alcohols (iPrOH), switch to aprotic non-polar solvents like Toluene or Dioxane to remove the proton source.

    • Water Content (Suzuki): Ensure a minimum amount of water is present (essential for boronic acid activation) but avoid excess. A 10:1 Dioxane:H2O ratio is ideal.

Q2: My reaction turns black immediately and yields are <10%.

Diagnosis: "Pd Black" formation indicates catalyst decomposition.[9] The active Pd(0) species is unstable and aggregating because the ligand is not protecting it, or the temperature is too high for the precatalyst activation rate.

  • The Fix:

    • Ligand:Pd Ratio: If generating catalyst in situ, increase the Ligand:Pd ratio to 2:1 or 3:1.

    • Lower Temperature: If using a G3/G4 precatalyst, 60–80°C is often sufficient. 120°C might decompose the catalyst before the substrate reacts.[9]

Q3: Which base is best for tetra-ortho-substituted couplings?

Diagnosis: Weak bases (Carbonates, Phosphates) are often too insoluble or not basic enough to activate bulky boronic acids rapidly.

  • The Fix:

    • Suzuki: Switch to KOH or Ba(OH)₂ in aqueous systems, or KOtBu in anhydrous toluene.

    • Buchwald: NaOtBu is the standard. If base-sensitive groups are present, use K3PO4 but ensure the solvent is compatible (e.g., t-Amyl alcohol).

Optimized Protocol: The "Bulky Substrate Screen"

Use this protocol to identify the correct system for a new ortho-substituted substrate.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.5 equiv

  • Base: 2.0 equiv (KOtBu for anhydrous; K3PO4 for aqueous)

  • Precatalyst: 2–5 mol%

Run these 4 parallel reactions (0.1 mmol scale):

EntryPrecatalyst SystemSolventBaseTarget Mechanism
A XPhos Pd G4 TolueneNaOtBuBuchwald-Hartwig (Amination)
B SPhos Pd G3 Toluene/H2O (10:1)K3PO4Suzuki (General Sterics)
C Pd-PEPPSI-IPent DioxaneKOtBuSuzuki (Extreme Sterics / Tetra-ortho)
D RuPhos Pd G4 THFLHMDSBuchwald (Secondary Amines)

Procedure:

  • Charge a vial with the precatalyst, substrate, and nucleophile.

  • Evacuate and backfill with Argon (x3).

  • Add degassed solvent and base.

  • Stir at 80°C for 2 hours. Check LCMS.

  • If conversion <20%, increase Temp to 110°C .

References

  • Buchwald, S. L., et al. (2005).[10] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7][11] Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[1][12] Angewandte Chemie International Edition.[12] Link

  • Hazari, N., et al. (2016). Understanding Precatalyst Activation in Cross-Coupling Reactions. ACS Catalysis.[13] Link[14]

  • Schoenebeck, F., et al. (2015). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0).[3][6] Journal of the American Chemical Society.[7] Link

Sources

Controlling side reactions in formylation of methyl 2-bromobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the formylation of methyl 2-bromobenzoate and its derivatives. As a substrate, this molecule presents unique challenges due to the competing electronic effects of its substituents and the potential for multiple reaction pathways. This document is designed to help you navigate these complexities, control side reactions, and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am observing poor regioselectivity, resulting in a mixture of isomeric products. What factors control the site of formylation, and how can I favor a specific isomer?

A1: Understanding and Controlling Regioselectivity

The regiochemical outcome of formylating methyl 2-bromobenzoate is a classic example of competing directing effects in electrophilic aromatic substitution. The bromine atom is an ortho-, para-director, while the methyl ester (-CO₂Me) is a meta-director. Both are deactivating groups, making the reaction inherently challenging.

Causality Behind Isomer Formation:

  • Electronic Directing Effects: The incoming electrophile (the formylating agent) will be directed to positions that are electronically favored by the substituents.

    • Position 3: ortho to -Br and meta to -CO₂Me. Electronically favored but sterically hindered by two adjacent groups.

    • Position 5: para to -Br and meta to -CO₂Me. This position is often the most electronically favored due to the strong para-directing effect of the halogen and the meta-directing effect of the ester.

    • Position 6: ortho to -CO₂Me. This position is electronically disfavored.

  • Steric Hindrance: The bulky ester group significantly hinders attack at the C3 position.

  • Reaction Mechanism: The choice of formylation method plays a crucial role.

    • Electrophilic Aromatic Substitution (Vilsmeier-Haack, Rieche): These reactions are highly sensitive to the electronic landscape of the ring.[1]

    • Directed ortho-Metalation (DoM): This pathway relies on a directing group to guide a strong base to an adjacent position for deprotonation.[2]

Troubleshooting & Optimization Strategies:

  • Leverage a Different Formylation Method:

    • For formylation para to the bromine (at C5), a Lewis acid-catalyzed method like the Rieche formylation is often preferred. The coordination of the Lewis acid (e.g., TiCl₄) with the carbonyl oxygen of the ester can help direct the electrophile.[3][4]

    • For formylation ortho to the bromine (at C3), the steric hindrance is a major barrier. A directed metalation approach might be considered, but it comes with its own set of challenges (see Question 2).

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.[5] However, since the ring is deactivated, this may lead to a significant decrease in the reaction rate.

    • Solvent: Solvent polarity can influence the stability of intermediates and affect regioselectivity.[6] Experimenting with solvents of different polarities (e.g., dichloromethane vs. 1,2-dichloroethane) may alter the isomer ratio.

Diagram: Regiochemical Influences on Formylation

G sub Methyl 2-Bromobenzoate C3 Position 3 sub->C3 ortho to Br meta to CO₂Me C5 Position 5 sub->C5 para to Br meta to CO₂Me C46 Positions 4 & 6 sub->C46 ortho/para to CO₂Me outcome1 Minor Product (usually) C3->outcome1 Electronically Favorable Sterically Hindered outcome2 Major Product (often) C5->outcome2 Electronically Favored Sterically Accessible outcome3 Trace / No Product C46->outcome3 Electronically Disfavored

Caption: Electronic and steric factors influencing formylation sites.

Question 2: I attempted a formylation via ortho-lithiation and DMF quench, but I only recovered the debrominated starting material, methyl benzoate. What happened?

A2: The Challenge of Lithium-Halogen Exchange

This is a classic and very common side reaction when working with aryl bromides and organolithium reagents. You have successfully performed a lithium-halogen exchange, but this was not your intended reaction.

Causality of the Side Reaction:

  • Competing Pathways: When an organolithium reagent (like n-BuLi or t-BuLi) is introduced to methyl 2-bromobenzoate, two primary reactions compete:

    • Directed ortho-Metalation (DoM): The ester group attempts to direct the organolithium base to deprotonate the C3 position. This is the desired pathway.[7]

    • Lithium-Halogen Exchange: The organolithium reagent swaps its lithium atom for the bromine atom at the C2 position. This process is often extremely fast, especially at temperatures above -78 °C.[8]

  • Proton Quench: The aryl lithium species formed from the lithium-halogen exchange is nucleophilic. When you perform the aqueous workup, it is quenched by protons from the water, resulting in methyl benzoate. The failure to react with DMF suggests the initial lithiation did not proceed as planned.[9]

Troubleshooting & Optimization Strategies:

  • Use a Hindered, Non-Nucleophilic Base: Instead of n-BuLi or t-BuLi, use a lithium amide base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) . These bases are much more likely to act as a base (deprotonation) rather than a nucleophile for exchange.[2][10]

  • Strict Temperature Control: Maintain the reaction at a very low temperature (e.g., -78 °C to -100 °C) throughout the addition of the base and before the DMF quench. Lithium-halogen exchange is often kinetically favored at higher temperatures.

  • Inverse Addition: Add the solution of methyl 2-bromobenzoate to the cold solution of the organolithium base. This ensures the base is never in localized excess, which can sometimes favor the exchange reaction.

Diagram: Competing Pathways in Lithiation

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway start Methyl 2-Bromobenzoate + n-BuLi DoM Directed ortho-Metalation (Deprotonation at C3) start->DoM Favored by: - LDA / LiTMP - Low Temp (-78°C) Li_Hal Lithium-Halogen Exchange (at C2) start->Li_Hal Favored by: - n-BuLi / t-BuLi - Higher Temp (>-78°C) DoM_prod 3-Formyl Product (after DMF quench) DoM->DoM_prod Quench with DMF Li_Hal_prod Debrominated Product (after H₂O quench) Li_Hal->Li_Hal_prod Quench with H₂O G start Problem with Formylation q1 What is the main issue? start->q1 low_yield Low Yield / No Reaction q1->low_yield Reactivity poor_selectivity Poor Regioselectivity q1->poor_selectivity Isomers side_product Unexpected Side Product q1->side_product Byproducts q2 Which Method? low_yield->q2 sol3 Reaction is electronically controlled. Change Lewis Acid (Rieche). Try lower temperature. poor_selectivity->sol3 q3 What byproduct? side_product->q3 vilsmeier Vilsmeier-Haack? q2->vilsmeier other Other? q2->other sol1 Ring is deactivated. Switch to Rieche Formylation or increase temperature cautiously. vilsmeier->sol1 Yes sol2 Check reagent purity & stoichiometry. Ensure anhydrous conditions. other->sol2 Yes debrom Debrominated q3->debrom hydrolysis Hydrolyzed Ester q3->hydrolysis sol4 Lithium-Halogen exchange occurred. Use LDA instead of n-BuLi. Maintain temp at -78°C. debrom->sol4 Yes sol5 Use mild workup (NaHCO₃). Avoid heat during workup. Consider neutralizing silica gel. hydrolysis->sol5 Yes

Sources

Technical Support Center: Recrystallization of Methyl 2-bromo-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 2-bromo-6-formylbenzoate. This guide is designed for chemistry professionals engaged in research and development. Here, we provide field-proven insights, detailed protocols, and troubleshooting guides to help you achieve high purity for this key synthetic intermediate. Our approach emphasizes understanding the underlying principles of crystallization to empower you to optimize the process for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

A1: this compound is a multifunctional aromatic compound. Its solubility is dictated by a balance of three key features:

  • Methyl Ester Group (-COOCH₃): A polar functional group capable of dipole-dipole interactions.

  • Formyl (Aldehyde) Group (-CHO): Another polar group that can engage in hydrogen bonding with protic solvents.

  • Brominated Phenyl Ring: A large, nonpolar aromatic system that contributes to solubility in organic solvents with some aromatic character or those that can accommodate bulky groups.

The ideal recrystallization solvent will have poor solvency at room temperature but high solvency at elevated temperatures, a principle central to this purification technique.[1][2] The presence of both polar and nonpolar regions suggests that single solvents of intermediate polarity or a binary solvent mixture may be most effective.

Q2: What is the guiding principle for selecting a recrystallization solvent?

A2: The core principle is "like dissolves like," but with a critical temperature-dependent caveat.[3] A suitable solvent must exhibit a steep solubility curve for the compound of interest. This means the compound should be sparingly soluble at low temperatures (e.g., room temperature or in an ice bath) but highly soluble at the solvent's boiling point.[4][5] This differential solubility allows the compound to dissolve completely when hot and then crystallize out in a purer form upon cooling, leaving impurities behind in the solution (the "mother liquor").[1]

Q3: Is it better to use a single solvent or a binary (two-solvent) system?

A3: This is determined experimentally. A single-solvent system is often simpler to handle. However, when no single solvent provides the ideal solubility profile, a binary solvent system is a powerful alternative.[3] This system typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[6][7] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point), after which it is clarified with a few drops of the "good" solvent and allowed to cool.[8]

Experimental Protocol: Systematic Solvent Screening

Before committing your entire batch of crude product, it is essential to perform small-scale solubility tests to identify a suitable solvent or solvent pair.[9][10]

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of solvents (see Table 1)

  • Spatula

  • Hot plate or sand bath

  • Pipettes

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude material into several separate test tubes.

  • Room Temperature Test: Add a solvent from Table 1 dropwise (approx. 0.5 mL) to the first test tube at room temperature. Agitate the mixture. Record your observations in a data log (see Table 1 for a template). A suitable solvent should not dissolve the compound at this stage.[9]

  • Hot Solvent Test: If the compound did not dissolve at room temperature, heat the test tube in a hot water or sand bath. Continue to add the solvent dropwise while heating until the solid just dissolves.[11] Record the approximate volume of solvent used. The goal is to use the minimum amount of hot solvent.[12]

  • Cooling and Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form. Slow cooling generally yields purer, larger crystals.[5]

  • Inducing Crystallization: If no crystals appear, try to induce crystallization by scratching the inside of the test tube with a glass rod at the air-liquid interface or by placing the tube in an ice bath.[13]

  • Evaluation: A successful solvent will yield a good crop of crystals upon cooling. If the compound "oils out" (forms a liquid layer instead of solid crystals) or remains in solution, the solvent is not ideal.

  • Repeat: Repeat this process for a range of solvents to find the optimal one.

Data Presentation: Solvent Screening Log

Use the following table to meticulously record your observations during the solvent screening process.

Solvent Polarity Solubility at RT (20-25°C) Solubility at Reflux Crystal Formation on Cooling? Observations (e.g., Oiled out, good crystals, color of liquor)
HexanesNon-polar
TolueneNon-polar
Diethyl EtherLow
DichloromethaneIntermediate
Ethyl AcetateIntermediate
AcetoneIntermediate
2-PropanolPolar
EthanolPolar
MethanolPolar
WaterVery Polar

Workflow for Recrystallization Solvent Selection and Execution

The following diagram outlines the logical workflow from initial testing to final purification.

Recrystallization_Workflow cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Purification start Crude Product test_solvents Small-Scale Solubility Tests (See Protocol & Table 1) start->test_solvents evaluate Evaluate Results test_solvents->evaluate single_solvent Single Solvent System Found evaluate->single_solvent Ideal Solvent Found binary_solvent Binary Solvent System Needed evaluate->binary_solvent No Single Solvent Ideal bulk_re_x Perform Bulk Recrystallization single_solvent->bulk_re_x binary_solvent->bulk_re_x filter_wash Vacuum Filter & Wash Crystals with Cold Solvent bulk_re_x->filter_wash dry Dry Pure Crystals filter_wash->dry end_node Pure Product dry->end_node

Caption: Workflow for selecting a recrystallization solvent and purifying the product.

Troubleshooting Guide

This section addresses common issues encountered during recrystallization in a direct question-and-answer format.

Q: My compound will not dissolve, even in a large amount of boiling solvent. What should I do?

A: This indicates that the chosen solvent is too "poor" for your compound.

  • Probable Cause: The solvent's polarity is mismatched with your compound, making it unable to overcome the crystal lattice energy.

  • Solution: You must select a more suitable solvent.[13] Refer back to your solvent screening data and choose a solvent in which the compound showed higher solubility upon heating. If a single solvent proves difficult, this is a strong indicator that a binary solvent system is necessary. Start by dissolving the compound in a "good" solvent (like ethyl acetate or acetone, based on the ester/aldehyde groups[8]) and then add a "poor" solvent (like hexanes).

Q: I've dissolved my compound, but no crystals are forming upon cooling, even in an ice bath. What's wrong?

A: This is a classic sign of either using too much solvent or the solution being supersaturated.

  • Probable Cause 1: Excess Solvent. This is the most common error in recrystallization.[11] The solution is not saturated enough for crystals to nucleate.

    • Solution: Gently heat the solution and evaporate some of the solvent by blowing a stream of nitrogen or air over the surface. Allow it to cool again. Repeat until the solution volume is reduced enough to become saturated upon cooling.[13]

  • Probable Cause 2: Supersaturation. The solution has cooled below its saturation point without precipitation.

    • Solution 1: Scratching. Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[13]

    • Solution 2: Seed Crystal. If you have a small crystal of the pure compound, add it to the solution to induce crystallization.

Q: My compound separated as an oil, not as crystals. How do I fix this?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Probable Cause: The solubility of the compound in the solvent is too high at the temperature of saturation.

  • Solution 1: Lower the Cooling Temperature. Add a small amount of extra hot solvent to redissolve the oil completely. Then, allow the solution to cool much more slowly. This can be achieved by placing the flask in a warm water bath and allowing the entire system to cool to room temperature gradually.[13]

  • Solution 2: Change Solvents. The best solution is often to switch to a lower-boiling point solvent or a different solvent system altogether.[13] For instance, if you used toluene, try ethyl acetate or an ethanol/water mixture.

  • Solution 3: Increase Solvent Volume. Sometimes, using a more dilute solution can prevent oiling out by lowering the saturation temperature.

Q: My final yield is very low. Where did my product go?

A: Product loss can occur at several stages of the process.

  • Probable Cause 1: Using too much solvent. As mentioned, this keeps more of your product dissolved in the mother liquor.

  • Probable Cause 2: Premature crystallization. If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost on the filter paper.[4]

    • Solution: Use a heated funnel and pre-heat your flask and filter paper with hot solvent. Perform the filtration as quickly as possible.

  • Probable Cause 3: Incomplete crystallization. Not allowing sufficient time or cooling to a low enough temperature.

    • Solution: After cooling to room temperature, always place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Probable Cause 4: Washing with warm solvent. Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product.

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[9]

Troubleshooting Decision Diagram

Use this diagram to diagnose and solve common recrystallization problems systematically.

Troubleshooting_Tree start Problem Encountered p1 No Crystals Form start->p1 p2 Compound 'Oils Out' start->p2 p3 Low Final Yield start->p3 p4 Compound Insoluble in Hot Solvent start->p4 c1a Cause: Too much solvent? p1->c1a c1b Cause: Supersaturated? p1->c1b c2a Cause: Cooling too fast? Or wrong solvent? p2->c2a c3a Cause: Excess solvent? Premature crystallization? Washing with warm solvent? p3->c3a c4a Cause: Solvent is too 'poor'. p4->c4a s1a Solution: Boil off excess solvent. c1a->s1a s1b Solution: Scratch flask or add seed crystal. c1b->s1b s2a Solution: Re-dissolve, cool slower. Change to lower-boiling solvent. c2a->s2a s3a Solution: Use min. hot solvent. Use heated funnel for hot filtration. Wash crystals with ice-cold solvent. c3a->s3a s4a Solution: Choose a more polar solvent or use a binary solvent system. c4a->s4a

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem. (2025). Technical Support Center: Purification of Methyl 3-(2-aminophenoxy)
  • University of Basrah. (n.d.). EXPERIMENT (3)
  • University of Rochester, Department of Chemistry. (n.d.).
  • Wellesley College. (n.d.).
  • Scribd. (n.d.).
  • UMass Boston. (2014).
  • UW-Madison. (n.d.).
  • Reddit. (2023).
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Semantic Scholar. (n.d.).
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • UMass Boston. (2010).
  • Occidental College. (n.d.).
  • Fieser, L. F. (n.d.).

Sources

Validation & Comparative

Comparative Analysis Guide: ¹H NMR Resolution of the Aldehyde Peak in Methyl 2-bromo-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Grounding & Causality of the Aldehyde Peak

Methyl 2-bromo-6-formylbenzoate is a heavily functionalized, sterically hindered aromatic building block frequently utilized in the synthesis of complex biaryls and pharmaceutical intermediates. During process chemistry, the aldehyde (-CHO) proton serves as a critical diagnostic marker for confirming molecular constitution and monitoring downstream reactions (e.g., reductive aminations or Wittig olefinations)[1].

In ¹H NMR spectroscopy, the aldehyde proton is characteristically highly deshielded, typically resonating in the 9.8 to 10.6 ppm range (1)[1]. For structurally analogous compounds like methyl 2-formylbenzoate, the aldehyde peak appears as a distinct singlet at approximately 10.59 ppm in CDCl₃ (2)[2].

Causality of the Chemical Shift: The extreme downfield shift is driven by the diamagnetic anisotropy of the adjacent carbonyl double bond combined with the electron-withdrawing inductive effect of the oxygen atom. In this compound, the formyl group at C6 is sterically compressed by the adjacent methyl ester at C1 and the bromine atom at C2. This steric bulk forces the aldehyde carbonyl out of coplanarity with the benzene ring. This twisting slightly reduces the resonance overlap (conjugation) between the carbonyl π-system and the aromatic π-system, subtly altering the magnetic environment compared to an unhindered, perfectly planar benzaldehyde.

Product Comparison: Benchtop (80 MHz) vs. High-Field (400 MHz) NMR

When analyzing this specific aldehyde peak, researchers must evaluate the trade-offs between the rapid accessibility of a Benchtop NMR and the superior resolving power of a High-Field NMR spectrometer.

  • Benchtop NMR (80 MHz): Ideal for rapid, at-line reaction monitoring. However, due to the lower magnetic field strength, spectral dispersion (Hz/ppm) is reduced. The aldehyde peak will typically appear as a slightly broadened singlet because minute long-range scalar couplings cannot be resolved.

  • High-Field NMR (400 MHz / 600 MHz): Essential for absolute structural elucidation and impurity profiling. The superior signal-to-noise (S/N) ratio and high dispersion allow for the resolution of fine scalar couplings. The aldehyde proton may reveal a fine doublet structure (⁴J ≈ 0.5 Hz) due to long-range coupling with the aromatic proton at C5.

Quantitative Data Presentation
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Aldehyde Chemical Shift (CDCl₃) ~10.59 ppm~10.59 ppm
Peak Multiplicity Broad Singlet (br s)Fine Doublet (d) or Sharp Singlet (s)
Resolution (Line Width) > 1.5 Hz< 0.5 Hz
Signal-to-Noise (S/N) Ratio Moderate (~50:1 for 16 scans)Excellent (>500:1 for 16 scans)
Primary Use Case Reaction monitoring / Yield estimationConformational analysis / Impurity profiling

Solvent Effects: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent directly impacts the aldehyde peak's chemical shift through Aromatic Solvent-Induced Shift (ASIS) and hydrogen bonding dynamics.

  • Deuterated Chloroform (CDCl₃): The standard non-polar solvent, calibrated to the residual solvent peak at 7.26 ppm (3)[3]. The aldehyde peak remains relatively unperturbed by solvent interactions, providing a baseline chemical shift.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar, hydrogen-bond accepting solvent (calibrated to 2.50 ppm)[3]. The strong dipole of DMSO interacts with the polarized C=O bond of the aldehyde, drawing electron density away from the proton. This causes a further downfield shift (deshielding) of approximately +0.1 to +0.2 ppm compared to CDCl₃.

Experimental Protocols: A Self-Validating System

To guarantee reproducibility and scientific trustworthiness, follow this self-validating protocol for ¹H NMR acquisition, specifically optimized for the highly deshielded aldehyde region.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15 mg of this compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS).

    • Causality: 15 mg provides an optimal concentration. Solutions that are too dilute yield poor S/N ratios, while overly concentrated solutions increase viscosity. High viscosity reduces the T₂ relaxation time, which artificially broadens the aldehyde peak and masks fine long-range couplings.

  • Instrument Tuning & Shimming: Insert the NMR tube and lock onto the deuterium frequency of CDCl₃. Perform automated gradient shimming (e.g., TopShim), followed by manual fine-tuning of the Z1 and Z2 coils.

    • Causality: The highly deshielded aldehyde peak is extremely sensitive to magnetic field inhomogeneities. Perfect shimming is a non-negotiable requirement for resolving < 1 Hz scalar couplings.

  • Parameter Optimization & Acquisition:

    • Spectral Width (SW): Set to 15 ppm to ensure the aldehyde peak (~10.6 ppm) is safely within the detection window without fold-over artifacts.

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Causality: Aldehyde protons often exhibit longer longitudinal relaxation times (T₁) than aliphatic protons because they lack nearby protons for efficient dipole-dipole relaxation. A 2.0s delay ensures complete relaxation between pulses, allowing for accurate integration against the methyl ester peak (~3.9 ppm).

    • Scans (NS): Acquire 16 scans.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transformation (FT), followed by manual phase and baseline correction.

Mandatory Visualization

G A This compound Sample Preparation B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Instrument Selection B->C D Benchtop NMR (80 MHz) Routine Monitoring C->D Process Chemistry E High-Field NMR (400 MHz) Coupling Resolution C->E Structural Elucidation F 1D 1H NMR Acquisition (ns=16, d1=2s) D->F E->F G Signal Processing (Apodization, FT, Phase Correct) F->G H Aldehyde Peak Analysis (~10.0 - 10.6 ppm) G->H

Logical Workflow for Aldehyde Peak Resolution & Analysis in NMR Spectroscopy.

References

  • Title: Supporting Information (Methyl 2-formylbenzoate NMR Data) Source: Semantic Scholar URL: [Link]

  • Title: 2 Formyl Benzoate | Thin Layer Chromatography Source: Scribd URL: [Link]

Sources

Spectroscopic Delineation: FTIR Carbonyl Assignments in Sterically Congested Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Spectroscopic Challenge

In drug development and intermediate synthesis, correctly assigning carbonyl stretches in poly-substituted aromatics is critical for validating reaction outcomes—specifically when distinguishing between ester and aldehyde moieties in sterically crowded environments.

The target molecule, Methyl 2-bromo-6-formylbenzoate , presents a classic spectroscopic anomaly. While standard correlation tables suggest overlapping regions for aromatic esters and aldehydes (1715–1730 cm⁻¹), the specific substitution pattern (1,2,6-substitution) induces a Steric Inhibition of Resonance (SIR) . This guide compares the target molecule against its non-brominated analog to demonstrate how steric crowding forces a "blue shift" (higher wavenumber) in the ester carbonyl, facilitating clear structural assignment.

Comparative Analysis: The "Ortho Effect"

To accurately assign the peaks, we must compare the target against a control molecule: Methyl 2-formylbenzoate (lacking the bromine).

The Mechanism: Steric Inhibition of Resonance

In the control molecule, the ester group is coplanar with the benzene ring, allowing


-electron delocalization (conjugation). This lowers the bond order of the C=O, reducing its vibrational frequency.

In the Target (this compound) , the ester at position 1 is "sandwiched" between a Bromine atom (pos 2) and a Formyl group (pos 6). This steric bulk forces the ester group to rotate out of the aromatic plane .[1]

  • Consequence: Conjugation is broken.

  • Spectral Result: The ester carbonyl behaves like a saturated aliphatic ester, shifting to a higher wavenumber.[2][3]

Data Comparison Table
FeatureControl: Methyl 2-formylbenzoateTarget: this compoundShift Justification
Ester C=O 1720–1728 cm⁻¹ (Conjugated)1740–1750 cm⁻¹ (Deconjugated)Primary Diagnostic: Steric crowding forces ester out of plane (SIR effect), increasing bond order.
Aldehyde C=O 1695–1705 cm⁻¹ (Conjugated)1700–1710 cm⁻¹ (Semi-Conjugated)The aldehyde is less bulky than the ester and retains partial planarity/conjugation.
Peak Separation Narrow (~20 cm⁻¹)Wide (~40 cm⁻¹) The "Blue Shift" of the ester widens the gap, making resolution easier.
Fermi Resonance 2750 & 2850 cm⁻¹ (Visible)2750 & 2850 cm⁻¹ (Visible)Characteristic C-H stretch doublet of the aldehyde remains unchanged.

Key Insight: In the target molecule, the higher frequency peak (~1745 cm⁻¹) is the Ester , and the lower frequency peak (~1705 cm⁻¹) is the Aldehyde . This is the reverse of what some might expect if ignoring steric effects.

Structural Logic & Assignment Pathway

The following diagram illustrates the decision logic used to assign the peaks, factoring in electronic and steric filters.

CarbonylAssignment Start Input: this compound Sub1 Analyze Substituents (Pos 2, 6) Start->Sub1 Decision Is Ester Coplanar? Sub1->Decision Br & CHO flank Ester Path_Yes Yes (Standard) Conjugation Intact Decision->Path_Yes No Bulk Path_No No (Steric Crowding) Conjugation Broken Decision->Path_No High Bulk (Target) Result_Ester Ester C=O Shift: Blue Shift to ~1745 cm⁻¹ Path_No->Result_Ester Bond Order Increases Result_Ald Aldehyde C=O: Remains ~1705 cm⁻¹ Path_No->Result_Ald Less Affected Validation Confirm Aldehyde: Check Fermi Doublet (2750/2850) Result_Ald->Validation

Caption: Logic flow for assigning carbonyl shifts based on steric inhibition of resonance (SIR).

Experimental Protocol: High-Resolution Acquisition

To reliably distinguish these peaks, specifically if the separation is narrower than predicted, follow this self-validating protocol.

A. Sample Preparation
  • Preferred Method: Solution Cell (CCl₄ or CHCl₃).

    • Why: Solid-state (ATR/KBr) spectra often contain lattice effects or intermolecular hydrogen bonding that broaden peaks. Dilute solution spectra isolate the intramolecular electronics.

  • Concentration: 10 mg/mL. Avoid saturation to prevent peak truncation.

B. Instrument Parameters
  • Resolution: Set to 2 cm⁻¹ (Standard is often 4 cm⁻¹).

    • Reason: Crucial for resolving the "valley" between the ester and aldehyde signals.

  • Apodization: Boxcar or Weak Norton-Beer.

    • Reason: Preserves peak sharpness better than strong apodization functions.

C. Validation Workflow (Derivatization)

If ambiguity remains, perform a Chemical Erasure test:

  • Reduction: Treat a small aliquot with NaBH₄ (selectively reduces aldehyde to alcohol).

  • Re-scan: The peak at ~1705 cm⁻¹ (Aldehyde) will disappear . The peak at ~1745 cm⁻¹ (Ester) will remain.

  • New Peak: Appearance of broad -OH stretch at 3400 cm⁻¹.

Mechanistic Validation: The "Buttressing" Effect

It is insufficient to merely state the shift; one must understand the causality to apply this to future analogs.

The Hammett Equation typically predicts shifts based on electronic induction (Bromine is electron-withdrawing,


). Normally, this would raise the frequency of both carbonyls slightly. However, the Steric effect  dominates here.[4]
  • Aldehyde (Pos 6): It has a proton at Pos 5. It has freedom to rotate slightly or remain planar-ish. It retains "Aromatic Character" (Lower Wavenumber).

  • Ester (Pos 1): It is buttressed by Br (Pos 2) and CHO (Pos 6). It is locked perpendicular to the ring. It assumes "Aliphatic Character" (Higher Wavenumber).

This Differential Deconjugation is the signature of 1,2,6-substituted benzoates.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[5] (Fundamental grounding on Carbonyl frequencies and Fermi resonance).

  • Pavel Fiedler & Otto Exner. (2004). Conformation of Aromatic Carbonyl Derivatives: An Infrared Study. Journal of Physical Organic Chemistry. (Authoritative source on steric inhibition of resonance in benzoates).

  • Chemistry LibreTexts. (2024). Infrared Spectra of Common Functional Groups: Aldehydes and Esters. (General spectral ranges).

  • PubChem. (2024). Methyl 2-formylbenzoate (Analog Data). (Structural analog comparison data).

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of Methyl Benzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the accurate separation and quantification of isomers are paramount. Positional isomers, such as the ortho-, meta-, and para-isomers of methyl toluate (isomers of methyl benzoate), possess identical chemical formulas and molecular weights but differ in the substitution pattern on the aromatic ring. These subtle structural differences can lead to significant variations in their physical, chemical, and biological properties. Consequently, a robust analytical method to distinguish and quantify these isomers is essential.

This guide provides an in-depth comparison of the retention times of methyl benzoate isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the underlying principles of chromatographic separation, present a detailed experimental protocol, and analyze the resulting data, offering insights grounded in established scientific principles.

The Foundation of Separation: Reversed-Phase Chromatography

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used analytical technique for separating compounds based on their hydrophobicity.[1][2] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a non-polar stationary phase and a polar mobile phase.[3]

  • Stationary Phase: Typically consists of silica particles chemically bonded with hydrophobic alkyl chains, most commonly C18 (octadecylsilane).[3] This creates a non-polar environment within the HPLC column.

  • Mobile Phase: A polar solvent system, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used to carry the sample through the column.[2]

In this setup, compounds with higher hydrophobicity (less polar) will have a stronger affinity for the non-polar stationary phase. This increased interaction causes them to move more slowly through the column, resulting in longer retention times. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will be eluted from the column more quickly, leading to shorter retention times.[1][4] The separation of methyl benzoate isomers is, therefore, dependent on the subtle differences in their polarity and hydrophobicity imparted by the position of the methyl group on the benzene ring.

Experimental Protocol: A Step-by-Step Methodology

The following protocol outlines a reliable method for the separation of methyl o-toluate, methyl m-toluate, and methyl p-toluate. This protocol is designed to be a self-validating system, providing a robust starting point for method development and optimization.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5] The C18 stationary phase provides the necessary hydrophobicity to retain and separate the isomers.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

  • Sample: Standard solutions of methyl o-toluate, methyl m-toluate, and methyl p-toluate.

Method Parameters
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. The addition of formic acid helps to improve peak shape by ensuring a consistent ionic state for any acidic or basic functionalities.[4][5] Filter and degas the mobile phase prior to use to prevent pump and column blockages.

  • Standard Solution Preparation: Prepare a stock solution containing all three isomers at a concentration of approximately 1 mg/mL in the mobile phase. From this stock, create a working standard solution of 10 µg/mL by dilution with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C. Maintaining a constant temperature is crucial as temperature fluctuations can affect retention times.[6]

    • Detection: UV at 254 nm. Aromatic compounds like methyl benzoate isomers exhibit strong absorbance at this wavelength.[5]

    • Elution Mode: Isocratic (constant mobile phase composition).

G cluster_0 Molecular Properties cluster_1 HPLC Interaction cluster_2 Chromatographic Outcome Polarity Polarity StationaryPhase Interaction with Non-Polar Stationary Phase Polarity->StationaryPhase inversely proportional Hydrophobicity Hydrophobicity Hydrophobicity->StationaryPhase directly proportional RetentionTime Retention Time StationaryPhase->RetentionTime directly proportional

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-bromo-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of methyl 2-bromo-6-formylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the molecule's fragmentation pathways, supported by established principles of mass spectrometry. Furthermore, it presents a comparative overview of alternative analytical techniques for the characterization of this and structurally related compounds.

Introduction to Electron Ionization Mass Spectrometry and Fragmentation Principles

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This process is invaluable for structural elucidation as the resulting fragment ions are characteristic of the molecule's functional groups and overall architecture. The fragmentation of an organic molecule in EI-MS is governed by the relative stability of the resulting cations and neutral losses.[2][3]

For this compound, we anticipate fragmentation to be directed by its three key structural features: the methyl ester, the aromatic bromine, and the ortho-formyl group. Aromatic systems, in general, exhibit stable molecular ions due to the delocalization of the radical cation.[4] However, the substituents will dictate the primary fragmentation routes.

Experimental Protocol: Acquiring the Mass Spectrum

A detailed, step-by-step methodology for acquiring the EI-mass spectrum of this compound is outlined below. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Inlet: Split/splitless, operated in split mode (e.g., 50:1).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this analyte.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Set the initial oven temperature to 100 °C and hold for 1 minute.

    • Ramp the temperature at a rate of 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the mass spectrum of the peak corresponding to this compound as it elutes from the GC column.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound (C9H7BrO3) is 241.96 g/mol (using ⁷⁹Br) and 243.96 g/mol (using ⁸¹Br). The mass spectrum is expected to show a characteristic isotopic pattern for bromine-containing compounds, with two molecular ion peaks of nearly equal intensity at m/z 242 and 244.[5][6]

The predicted major fragmentation pathways are depicted in the following diagram and summarized in the table below.

fragmentation_pathway M [M]+• m/z 242/244 M_minus_OCH3 [M - •OCH3]+ m/z 211/213 M->M_minus_OCH3 - •OCH3 M_minus_CHO [M - •CHO]+ m/z 213/215 M->M_minus_CHO - •CHO M_minus_Br [M - •Br]+ m/z 163 M->M_minus_Br - •Br ion_183_185 [C8H4BrO2]+ m/z 183/185 M_minus_OCH3->ion_183_185 - CO ion_134 [C8H6O2]+• m/z 134 M_minus_Br->ion_134 - CO ion_105 [C7H5O]+ m/z 105 ion_134->ion_105 - CHO ion_77 [C6H5]+ m/z 77 ion_105->ion_77 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Table 1: Predicted Key Fragment Ions for this compound

m/z (⁷⁹Br/⁸¹Br)Proposed Structure/FormulaFragmentation Pathway
242/244[C₉H₇BrO₃]⁺• (Molecular Ion)Ionization of the parent molecule.
213/215[C₈H₄BrO₃]⁺Loss of a formyl radical (•CHO) from the molecular ion.
211/213[C₈H₄BrO₂]⁺Loss of a methoxy radical (•OCH₃) from the molecular ion.[7][8]
183/185[C₇H₄BrO]⁺Loss of carbon monoxide (CO) from the [M - •OCH₃]⁺ ion.
163[C₉H₇O₃]⁺Loss of a bromine radical (•Br) from the molecular ion.
134[C₈H₆O₂]⁺•Loss of carbon monoxide (CO) from the [M - •Br]⁺ ion.
105[C₇H₅O]⁺Loss of a formyl radical from the [C₈H₆O₂]⁺• ion.
77[C₆H₅]⁺Loss of carbon monoxide (CO) from the benzoyl cation (m/z 105).

Causality of Fragmentation:

  • Loss of •OCH₃ (m/z 211/213): This is a very common fragmentation for methyl esters, leading to the formation of a stable acylium ion.[7][9]

  • Loss of •CHO (m/z 213/215): The cleavage of the formyl group is also a probable pathway for aromatic aldehydes.[4]

  • Loss of •Br (m/z 163): The carbon-bromine bond is relatively weak and can undergo homolytic cleavage.[10]

  • Subsequent Losses of CO: The loss of carbon monoxide is a characteristic fragmentation of acylium ions and other carbonyl-containing fragments to yield more stable species.

The ortho positioning of the formyl and methyl ester groups may lead to an "ortho effect," potentially resulting in unique fragmentation pathways involving interactions between these adjacent substituents, such as the loss of methanol (CH₃OH).[11]

Comparative Analysis of Analytical Techniques

While EI-MS is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. The choice of technique depends on the specific analytical question being addressed.

analytical_comparison cluster_ms Mass Spectrometry cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography EI_MS EI-MS GC Gas Chromatography EI_MS->GC Coupled with ESI_MS ESI-MS LC Liquid Chromatography ESI_MS->LC Coupled with CI_MS CI-MS CI_MS->GC Coupled with NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy Main This compound Characterization Main->EI_MS Structural Elucidation Main->ESI_MS Molecular Weight Confirmation Main->CI_MS Molecular Ion Confirmation Main->NMR Definitive Structure Main->IR Functional Group ID

Caption: Workflow comparing analytical techniques for compound characterization.

Comparison with Other Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most definitive structural information by detailing the chemical environment and connectivity of each proton and carbon atom. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons, with coupling patterns revealing their spatial relationships. ¹³C NMR would confirm the number of unique carbon environments. NMR is non-destructive but requires a larger sample amount and is less sensitive than MS.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.[12][13] This is highly advantageous for confirming the molecular weight of the compound. ESI is usually coupled with liquid chromatography (LC) and is ideal for polar and non-volatile compounds.

  • Chemical Ionization Mass Spectrometry (CI-MS): CI is another soft ionization technique that results in less fragmentation than EI. It often produces a prominent [M+H]⁺ ion, providing clear molecular weight information while still inducing some characteristic fragmentation that can be useful for structural analysis.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the carbonyl groups of the ester (around 1720 cm⁻¹) and the aldehyde (around 1700 cm⁻¹), as well as C-H stretches of the aromatic ring and the methyl group.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information, with key fragmentation pathways involving the loss of the methoxy radical, the formyl radical, and the bromine atom. The presence of bromine will be readily identifiable by the characteristic M/M+2 isotopic pattern. While EI-MS provides significant structural insights, a comprehensive characterization is best achieved through a multi-technique approach, utilizing NMR for definitive structural assignment and soft ionization MS techniques for unambiguous molecular weight determination.

References

  • Filo. (2025, November 10).
  • PubMed. (2014, April 2).
  • ResearchGate. (A) EI‐MS of compound 2 (GC–MS system 1), (B)
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (2017, February 2).
  • Taylor & Francis Online. (2007, May 4).
  • Science Ready.
  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • Mass Spectrometry: Fragment
  • Wikipedia.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • eGyanKosh.
  • Interpret
  • Chemguide.
  • YouTube. (2022, November 22).
  • PMC. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.

Sources

A Comparative Guide to Elemental Analysis Standards for Methyl 2-bromo-6-formylbenzoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex molecular architectures, the purity of starting materials is not merely a matter of good practice; it is a cornerstone of reproducible and reliable scientific outcomes. Methyl 2-bromo-6-formylbenzoate, a key building block in medicinal chemistry, is no exception. Its bifunctional nature, featuring both an aldehyde and a methyl ester, makes it a versatile reagent, but also susceptible to a range of impurities that can compromise subsequent reaction yields and the integrity of the final product.[1][2]

This guide offers a comprehensive comparison of analytical techniques for assessing the purity of this compound, with a special focus on elemental analysis. As a Senior Application Scientist, my aim is to provide not just a list of methods, but a deeper understanding of the causality behind experimental choices, enabling you to select the most appropriate and self-validating system for your specific needs.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHNX (Carbon, Hydrogen, Nitrogen, Halogen) or combustion analysis, stands as a fundamental and long-standing method for determining the elemental composition of a pure organic compound.[3] The principle is straightforward: a sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, and HX) are quantitatively measured.[3][4] The measured elemental composition is then compared to the theoretical composition calculated from the molecular formula (C₉H₇BrO₃ for this compound).

A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity. For small molecules, a deviation of ±0.4% is generally considered acceptable in many peer-reviewed journals.[5]

Experimental Workflow: Combustion-Based Elemental Analysis

The workflow for combustion analysis is a well-established and robust process.

Caption: A simplified workflow for combustion-based elemental analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the this compound sample into a tin or silver capsule.

  • Combustion: The encapsulated sample is introduced into a high-temperature (typically 900-1200 °C) combustion furnace. The presence of excess oxygen ensures complete conversion of the sample to its elemental gases.

  • Gas Separation: The resulting gas mixture is passed through a series of columns to separate the individual components.

  • Detection: The separated gases are then quantified using a thermal conductivity detector (TCD) or other suitable detectors.

  • Data Analysis: The detector signals are processed to calculate the percentage of each element in the original sample.

Strengths and Limitations for this compound
StrengthsLimitations
Absolute Method: Provides a direct measure of elemental composition without the need for a specific reference standard of the analyte.Not Impurity-Specific: Does not identify the nature of impurities. An isomeric impurity would not be detected.
High Precision and Accuracy: Modern elemental analyzers offer excellent precision and accuracy when properly calibrated.Insensitive to Small Impurities: May not detect low levels of impurities that do not significantly alter the overall elemental composition.
Relatively Fast: Analysis time per sample is typically in the range of a few minutes.Destructive Technique: The sample is consumed during the analysis.[6]

Orthogonal Methods for Comprehensive Purity Assessment

While elemental analysis provides a valuable baseline, a comprehensive purity assessment of a critical reagent like this compound necessitates the use of orthogonal methods. These are techniques that measure different chemical or physical properties of the compound, providing a more complete picture of its purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[7][8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.[8]

For this compound, the sharp singlet of the aldehyde proton around 10 ppm and the methyl ester protons around 4 ppm are excellent candidates for quantification against an internal standard.[10]

Caption: A generalized workflow for purity determination by qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, adept at separating a target compound from its impurities.[11][12] For this compound, a reversed-phase HPLC method with UV detection would be highly effective. The aromatic nature of the compound ensures strong UV absorbance, allowing for sensitive detection of both the main component and any UV-active impurities.[13] The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A well-developed HPLC method can provide information on the number of impurities and their relative abundance. It is particularly useful for detecting process-related impurities, such as starting materials, byproducts, or degradation products.[6][14]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[15] For highly pure crystalline compounds, DSC can be used to determine purity based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[8][16] A sharp melting peak is indicative of high purity, while a broadened peak suggests the presence of impurities.[15] This method is particularly valuable as it is an absolute method that does not require a reference standard of the analyte.[8]

Comparative Analysis of Purity Determination Methods

Technique Principle Information Provided Strengths Limitations Best Suited For
Elemental Analysis Combustion and gas detectionElemental composition (%C, %H, %Br, %O)Absolute method, high precision.Not impurity-specific, insensitive to low-level impurities.Verifying the empirical formula of a newly synthesized compound.
qNMR Nuclear magnetic resonance signal integrationAbsolute purity, structural informationAbsolute method, non-destructive, highly specific.[8]Requires a certified internal standard, can be complex to set up.Accurate determination of the purity of a reference standard.
HPLC Differential partitioning between mobile and stationary phasesNumber and relative abundance of impuritiesHigh sensitivity and resolution, widely applicable.[11]Requires a reference standard for impurity identification, relative purity unless calibrated.Routine quality control and impurity profiling.
DSC Measurement of heat flow during phase transitionsAbsolute purity (for crystalline solids)Absolute method, small sample size, fast.Only applicable to crystalline and thermally stable compounds, less sensitive to some impurities.Purity assessment of highly pure, crystalline final products.

Conclusion: A Multi-Pronged Approach to Purity Validation

For a critical building block like this compound, relying on a single analytical technique for purity assessment is insufficient. A robust and self-validating approach involves the strategic combination of orthogonal methods.

A recommended workflow would be:

  • Initial Purity Screen: Utilize Elemental Analysis to confirm the correct elemental composition and rule out gross impurities.

  • Impurity Profiling: Employ HPLC to separate and quantify any process-related impurities.

  • Absolute Purity Determination: For establishing a reference standard or for critical applications, qNMR provides an accurate and absolute measure of purity.

  • Crystalline Purity Confirmation: If the material is crystalline, DSC can serve as a rapid and independent confirmation of high purity.

By integrating these techniques, researchers and drug development professionals can establish a high degree of confidence in the purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Wikipedia. Combustion analysis. [Link]

  • McCurdy, E., & Potter, D. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies Ltd.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Academia.edu. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • ResearchGate. DSC curves of cocrystal-forming physical mixtures: (benzamide + benzoic acid). [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

  • AKJournals. (2004, November 3). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives in. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • Kementec Solutions. Certificate of Analysis - CoA. [Link]

  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. [Link]

  • (2026, February 9).
  • NIH. Methyl 2-bromo-6-methylbenzoate | C9H9BrO2 | CID 11564857 - PubChem. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Brompheniramine. [Link]

  • Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chrom
  • AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. [Link]

  • ResearchGate. (2025, August 7). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Pure Synth. (2025, December 8). Choosing the Right Analytical Standards: Purity, Stability & Certification. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • MDPI. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O). [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ACS Publications. (2016, March 14). Organic Reference Materials for Hydrogen, Carbon, and Nitrogen Stable Isotope-Ratio Measurements: Caffeines, n-Alkanes, Fatty Acid Methyl Esters, Glycines, l-Valines, Polyethylenes, and Oils. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Slideshare. Potential elemental impurities ,chns analyser. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2005, December 11). Qualitative Analysis of Organic Compounds. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

Sources

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